4-(2-Aminoethyl)benzamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.2 g/mol |
IUPAC Name |
4-(2-aminoethyl)benzamide |
InChI |
InChI=1S/C9H12N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H2,11,12) |
InChI Key |
MPKNQTCQZJHXNW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN)C(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CCN)C(=O)N |
Origin of Product |
United States |
An In-depth Technical Guide to 4-(2-Aminoethyl)benzamide and its Prominent Analog, 4-(2-Aminoethyl)benzenesulfonamide
A Note to the Researcher: Comprehensive searches for "4-(2-Aminoethyl)benzamide" have revealed a significant scarcity of published data, including its physicochemical properties, synthesis protocols, and biological applications. This suggests that it is a relatively uncommon compound in the scientific literature. In contrast, its close structural analog, 4-(2-Aminoethyl)benzenesulfonamide, is a well-documented and commercially available compound with a range of applications.
This guide will first delineate the chemical structure of the requested molecule, 4-(2-Aminoethyl)benzamide. Subsequently, it will provide an in-depth technical overview of the readily available information for 4-(2-Aminoethyl)benzenesulfonamide, which may serve as a valuable reference for researchers interested in this chemical scaffold.
Part 1: 4-(2-Aminoethyl)benzamide - The Target Molecule
Chemical Structure and Identification
4-(2-Aminoethyl)benzamide is an organic molecule featuring a central benzene ring substituted at the 1 and 4 positions. One substituent is an ethylamine group (-CH₂CH₂NH₂), and the other is a carboxamide group (-CONH₂).
IUPAC Name: 4-(2-aminoethyl)benzamide
Molecular Formula: C₉H₁₂N₂O
Chemical Structure:
Caption: General synthetic scheme for 4-(2-Aminoethyl)benzenesulfonamide.
Detailed Experimental Protocol (Exemplary):
This protocol is a composite representation based on described synthetic methods. [1][2][3][4] Step 1: Acetylation of β-Phenethylamine
-
In a reaction vessel, combine β-phenethylamine with an excess of acetic anhydride or acetic acid.
-
Heat the mixture under reflux for several hours.
-
After the reaction is complete, remove the excess acetic acid/anhydride under reduced pressure to yield N-acetyl-β-phenethylamine.
Causality: The acetylation step protects the primary amine of β-phenethylamine as an amide. This prevents it from reacting with the chlorosulfonic acid in the subsequent step, thereby directing the sulfonation to the aromatic ring.
Step 2: Chlorosulfonation
-
Cool chlorosulfonic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add the N-acetyl-β-phenethylamine to the cooled chlorosulfonic acid while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-(N-acetylamino)ethyl benzenesulfonyl chloride.
Causality: Chlorosulfonic acid is a powerful electrophilic reagent that introduces the -SO₂Cl group onto the benzene ring, primarily at the para position due to the directing effect of the ethylamide substituent.
Step 3: Amination
-
Suspend the crude 4-(N-acetylamino)ethyl benzenesulfonyl chloride in a suitable solvent.
-
Add an excess of aqueous ammonia solution to the suspension.
-
Stir the mixture at room temperature until the reaction is complete.
-
Isolate the resulting solid, 4-(2-acetylaminoethyl)benzenesulfonamide, by filtration.
Causality: The highly reactive sulfonyl chloride is readily displaced by ammonia to form the sulfonamide.
Step 4: Hydrolysis (Deprotection)
-
Suspend the 4-(2-acetylaminoethyl)benzenesulfonamide in an acidic solution (e.g., aqueous HCl).
-
Heat the mixture to reflux for several hours to hydrolyze the acetyl group.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the final product, 4-(2-aminoethyl)benzenesulfonamide.
-
The crude product can be purified by recrystallization.
Causality: The acidic conditions cleave the amide bond, deprotecting the primary amine to yield the final product.
Applications in Drug Discovery and Research
4-(2-Aminoethyl)benzenesulfonamide serves as a versatile building block in medicinal chemistry. Its primary amino group and sulfonamide moiety provide reactive handles for the synthesis of more complex molecules with diverse biological activities.
-
Scaffold for Drug Development: It has been explored as a promising scaffold for the development of various therapeutic agents. [5]* Synthesis of Schiff Bases: The primary amine can be condensed with various aldehydes to form Schiff bases, which have been investigated for their antiviral properties against arboviruses like Chikungunya and Zika viruses. [5]* Intermediate for Hypoglycemic Drugs: This compound is an intermediate in the synthesis of certain sulfonylurea hypoglycemic drugs used in the management of type 2 diabetes. [1]
Safety and Handling
Based on available safety data sheets, 4-(2-Aminoethyl)benzenesulfonamide should be handled with appropriate precautions in a laboratory setting. It is important to consult the specific safety data sheet from the supplier before handling.
Conclusion
While 4-(2-Aminoethyl)benzamide remains an elusive compound in the current body of scientific literature, its sulfonamide analog, 4-(2-Aminoethyl)benzenesulfonamide, offers a rich area of study for researchers. The established synthesis and diverse applications of the sulfonamide highlight the potential utility of the 4-(2-aminoethyl)phenyl scaffold in medicinal chemistry and materials science. Further investigation into the synthesis and properties of 4-(2-Aminoethyl)benzamide is warranted to explore its unique characteristics and potential applications.
References
-
Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Scribd. [Link]
-
Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Eureka | Patsnap. [Link]
-
4-(2-Aminoethyl)benzenesulfonamide. PubChem. [Link]
-
Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO. [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
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- 4. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. scielo.br [scielo.br]
A Technical Guide to 4-(2-Aminoethyl)benzamide: Properties, Synthesis, and Applications
Introduction: Clarifying the Nomenclature
The nomenclature "p-(2-Aminoethyl)benzamide" specifies a benzamide scaffold with a 2-aminoethyl substituent at the para (position 4) of the phenyl ring relative to the primary amide group. This defines the molecule as 4-(2-Aminoethyl)benzamide . It is critical to distinguish this isomer from the more commercially prevalent N-(2-aminoethyl)benzamide , where the aminoethyl group is attached to the nitrogen of the amide functionality. This guide will focus exclusively on the para isomer, a novel chemical entity with significant potential as a building block in medicinal chemistry and materials science. While not widely cataloged, its synthesis is readily achievable from known precursors, opening avenues for its exploration in drug discovery and research.
Physicochemical Properties
Due to its novelty, empirical data for 4-(2-Aminoethyl)benzamide is not extensively reported. The following properties are calculated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | Calculated |
| Molecular Weight | 164.21 g/mol | Calculated |
| IUPAC Name | 4-(2-Aminoethyl)benzamide | IUPAC |
| CAS Number | Not Assigned | N/A |
| Topological Polar Surface Area | 69.4 Ų | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Molecular Structure
The structure of 4-(2-Aminoethyl)benzamide features a primary ethylamine group positioned para to a primary benzamide group. This arrangement offers distinct chemical handles for further functionalization and specific spatial orientation for molecular interactions.
Caption: 2D structure of 4-(2-Aminoethyl)benzamide.
Synthesis Protocol: Amidation of 4-(2-Aminoethyl)benzoic Acid
The most direct and efficient synthesis of 4-(2-Aminoethyl)benzamide involves the protection of the primary amine of a suitable precursor, followed by amidation of the carboxylic acid, and subsequent deprotection. A more streamlined approach, presented here, utilizes direct amidation of a zwitterionic precursor, which may require careful optimization but avoids protection/deprotection steps. This protocol is based on well-established amidation methodologies using peptide coupling agents.[1][2]
Rationale and Causality
The primary challenge in this synthesis is the presence of two nucleophilic groups: the primary aliphatic amine and the target primary amide to be formed. The aliphatic amine is significantly more basic and nucleophilic than the carboxylate. Therefore, direct reaction with an ammonia source is not feasible. The chosen strategy involves activating the carboxylic acid group of the precursor, 4-(2-aminoethyl)benzoic acid[3], to make it highly susceptible to nucleophilic attack. A peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base is ideal for this transformation. The base (e.g., DIPEA) deprotonates the carboxylic acid, and HATU forms a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an ammonia source to form the desired primary amide.
Materials and Reagents
-
4-(2-Aminoethyl)benzoic acid (hydrochloride salt recommended)
-
HATU (Hexafluorophosphate salt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2-aminoethyl)benzoic acid hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Activation: Add HATU (1.2 eq) and ammonium chloride (1.5 eq) to the solution.
-
Basification: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The excess base is required to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and coupling byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent, to afford pure 4-(2-aminoethyl)benzamide.
Synthesis Workflow Diagram
Sources
A Clear Distinction: A Technical Guide to the Structural and Functional Differences Between 4-(2-Aminoethyl)benzamide and N-(2-aminoethyl)benzamide
An In-depth Technical Guide
Abstract
In the landscape of medicinal chemistry and drug development, the precise arrangement of atoms within a molecule is paramount, often dictating its biological activity, physicochemical properties, and synthetic accessibility. This guide provides a comprehensive analysis of two structural isomers: 4-(2-Aminoethyl)benzamide and N-(2-aminoethyl)benzamide. While sharing the same molecular formula, their distinct atomic connectivity results in fundamentally different chemical entities with unique properties and applications. This document serves as a critical resource for researchers, scientists, and drug development professionals, clarifying the nomenclature, synthesis, reactivity, and functional roles of these two compounds. We will dissect their structural differences, outline established and proposed synthetic routes, and explore their divergent applications, from neurotherapeutics and anti-parasitic agents for N-(2-aminoethyl)benzamide to the theoretical potential of its lesser-known positional isomer.
Introduction to Benzamide Isomers: The Criticality of Connectivity
The benzamide scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs with diverse activities, including antiemetic, antipsychotic, and anticonvulsant properties[1][2]. The functional versatility of the benzamide moiety stems from its ability to engage in key hydrogen bonding interactions and serve as a rigid anchor for various substituents. However, the efficacy and target specificity of a benzamide-based compound are exquisitely sensitive to its substitution pattern.
Positional isomerism, where functional groups occupy different positions on a parent structure, can lead to dramatic shifts in a molecule's biological profile. This technical guide focuses on elucidating the profound differences between two such isomers:
-
N-(2-aminoethyl)benzamide: Where an aminoethyl group is substituted on the nitrogen atom of the benzamide's amide functional group.
-
4-(2-Aminoethyl)benzamide: Where an aminoethyl group is substituted on the benzene ring at the para (C4) position relative to the primary carboxamide group.
This document aims to eliminate ambiguity between these two distinct molecules, providing a foundational reference for their synthesis, characterization, and application.
Core Structural and Physicochemical Differentiation
The fundamental difference between these two molecules lies in the placement of the aminoethyl side chain, which dictates their overall topology, electronic distribution, and potential for intermolecular interactions.
Molecular Structure Analysis
The connectivity of the atoms defines the identity of each isomer. In N-(2-aminoethyl)benzamide , the core is a benzoyl group attached to an ethylenediamine linker, creating a secondary amide and a primary amine. In 4-(2-Aminoethyl)benzamide , the molecule is a derivative of phenethylamine, with a primary carboxamide (-CONH₂) attached to the benzene ring.
Caption: Isomeric distinction based on substituent placement.
Comparative Physicochemical Properties
The structural isomerism directly translates to different physicochemical properties, which are crucial for predicting a molecule's behavior in biological and chemical systems.
| Property | N-(2-aminoethyl)benzamide | 4-(2-Aminoethyl)benzamide | Reference |
| IUPAC Name | N-(2-aminoethyl)benzamide | 4-(2-aminoethyl)benzamide | [3] |
| Synonyms | 2-(Benzamido)ethylamine; AEAB | 2-(4-carbamoylphenyl)ethan-1-aminium | [3][4] |
| CAS Number | 1009-17-2 | Not readily available/indexed | [3] |
| Molecular Formula | C₉H₁₂N₂O | C₉H₁₂N₂O | [3] |
| Molecular Weight | ~164.21 g/mol | ~164.21 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCN | C1=CC(=CC=C1CCN)C(=O)N | [3] |
| Functional Groups | 1x Primary Amine, 1x Secondary Amide | 1x Primary Amine, 1x Primary Amide | |
| Predicted TPSA | 58.3 Ų | 69.1 Ų | |
| Predicted XLogP3 | 0.4 | 0.2 |
Predicted values are computationally generated and serve as estimations.
The key distinction lies in the nature of the amide and the overall polarity. 4-(2-Aminoethyl)benzamide, with its primary amide, has a higher topological polar surface area (TPSA) and is predicted to be slightly more polar than its N-substituted isomer. This can influence properties such as solubility, membrane permeability, and receptor binding affinity.
Synthesis and Chemical Reactivity
The synthetic routes to these isomers are entirely different, reflecting their distinct structural frameworks. The choice of starting materials and reaction sequence is dictated by the final desired connectivity.
Established Synthetic Pathway for N-(2-aminoethyl)benzamide
This compound is readily synthesized via a standard amidation reaction. The most common approach involves the coupling of a benzoyl donor with ethylenediamine. To avoid side reactions like double acylation, a protected form of ethylenediamine is often used.
Caption: General synthesis workflow for N-(2-aminoethyl)benzamide derivatives.[5]
This multi-step process, involving protection, coupling, and deprotection, is a robust and well-documented method for producing N-substituted benzamides with high purity.[3][5]
Proposed Synthetic Pathway for 4-(2-Aminoethyl)benzamide
In contrast, 4-(2-Aminoethyl)benzamide is not as commercially available or widely documented. Its synthesis requires building the functional groups around the benzene ring. A logical retro-synthetic analysis suggests a pathway starting from β-phenethylamine, analogous to the synthesis of related sulfonamides.[6]
Caption: Proposed synthesis workflow for 4-(2-Aminoethyl)benzamide.
This proposed route leverages established organic chemistry transformations. The critical step is the selective functionalization at the para position of the N-acetylphenethylamine intermediate, followed by conversion of the introduced group into a carboxamide and final deprotection of the side-chain amine.
Comparative Reactivity
The different functional groups present in each isomer dictate their chemical reactivity:
-
N-(2-aminoethyl)benzamide: The terminal primary amine is the most nucleophilic and basic site, readily undergoing reactions like acylation, alkylation, and Schiff base formation. The secondary amide is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.[3][4]
-
4-(2-Aminoethyl)benzamide: This molecule also possesses a reactive primary amine on the ethyl side-chain. However, it also has a primary amide, which contains N-H bonds that can be deprotonated or participate in different hydrogen bonding schemes compared to the secondary amide of its isomer.
Applications and Biological Significance
The distinct structures of these isomers lead to entirely different interactions with biological targets, resulting in divergent applications.
Established Roles of N-(2-aminoethyl)benzamide
This isomer is a well-studied compound with several important applications in research and drug discovery.
-
MAO-B Inhibition: It is a known reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme critical in the metabolism of neurotransmitters like dopamine.[3] This activity makes it and its analogues relevant for research into treatments for neurodegenerative conditions such as Parkinson's disease.[3]
-
Anti-parasitic Drug Development: Derivatives of N-(2-aminoethyl)benzamide have been identified as highly potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[5] Structure-activity relationship (SAR) studies have shown that the primary amino group is essential for its anti-trypanosomal activity.[5]
-
Biochemical Reagent: Under the name 2-aminobenzamide (AEAB), it is widely used as a fluorescent labeling agent for the analysis of N-glycans released from glycoproteins, a crucial technique in glycobiology.[3]
Caption: Mechanism of N-(2-aminoethyl)benzamide as a MAO-B inhibitor.
Potential Applications of 4-(2-Aminoethyl)benzamide
While less studied, the structure of 4-(2-Aminoethyl)benzamide suggests potential applications by drawing parallels with structurally related compounds. For instance, the analogous compound 4-(2-aminoethyl)benzenesulfonamide is a valuable scaffold. It has been investigated for cardiovascular effects, where it was found to decrease perfusion pressure and coronary resistance in isolated rat heart models.[7] Furthermore, it serves as a starting material for Schiff bases with potential antiviral activity against arboviruses like Chikungunya and Zika.[8]
Given these precedents, 4-(2-Aminoethyl)benzamide could be explored as a novel scaffold for:
-
Cardiovascular agents: Its phenethylamine core combined with a polar carboxamide could interact with adrenergic or other cardiovascular receptors.
-
Antiviral or Antimicrobial agents: The primary amine provides a handle for derivatization to create libraries of new chemical entities for biological screening.
-
CNS-active compounds: The core structure is a modification of phenethylamine, a well-known pharmacophore for centrally-acting agents.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol for Synthesis of N-(2-aminoethyl)benzamide (Protected Route)
This protocol is adapted from established literature procedures.[5]
-
Reductive Alkylation: Dissolve aniline (1.0 eq) in chloroform. Add N-Boc-2-aminoacetaldehyde (1.1 eq) and sodium cyanoborohydride (NaCNBH₃, 1.5 eq). Stir the reaction at room temperature for 12-24 hours until starting material is consumed (monitor by TLC). Quench the reaction with saturated NaHCO₃ solution and extract with dichloromethane. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
Benzoylation: Dissolve the intermediate (1.0 eq) in dichloromethane and cool to 4 °C. Add diisopropylethylamine (DIPEA, 2.0 eq) followed by the dropwise addition of benzoyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
-
Deprotection: Dissolve the benzoylated product in a solution of 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Evaporate the solvent under reduced pressure to yield N-(2-aminoethyl)benzamide as its hydrochloride salt.
Protocol for General Spectroscopic Characterization
Confirming the identity and purity of the synthesized isomers is critical. The following are generalized protocols for key analytical techniques.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
-
Background: Record a background spectrum of the clean, empty ATR crystal (typically 16-32 scans from 4000-400 cm⁻¹).
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition: Record the sample spectrum using the same parameters as the background scan.
-
Interpretation: For N-(2-aminoethyl)benzamide, look for characteristic peaks for a secondary amide N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹), and primary amine N-H bends (~1600 cm⁻¹). For 4-(2-Aminoethyl)benzamide, expect peaks for primary amide N-H stretches (two bands, ~3350 and 3180 cm⁻¹), C=O stretch (~1660 cm⁻¹), and primary amine signals.
Mass Spectrometry (ESI Method)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid for positive ion mode.
-
Data Acquisition: Infuse the sample into the electrospray ionization (ESI) source of the mass spectrometer. Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).
-
Interpretation: For both isomers, the expected [M+H]⁺ ion would be approximately m/z 165.2. Further analysis using tandem MS (MS/MS) would be required to differentiate the isomers based on their unique fragmentation patterns.
Conclusion
While 4-(2-Aminoethyl)benzamide and N-(2-aminoethyl)benzamide are structural isomers with identical molecular formulas, they are fundamentally distinct chemical compounds. This guide has demonstrated that their differences in atomic connectivity lead to unique physicochemical properties, require separate synthetic strategies, and result in disparate biological activities and applications. N-(2-aminoethyl)benzamide is a well-characterized molecule with established roles as a MAO-B inhibitor, a key scaffold for anti-parasitic drugs, and a vital reagent in glycobiology. In contrast, 4-(2-Aminoethyl)benzamide is a less-explored entity whose potential can be inferred from structurally similar compounds, presenting an opportunity for novel drug discovery efforts. For researchers, scientists, and developers, a precise understanding and accurate naming of these isomers are not merely academic exercises; they are prerequisites for meaningful, reproducible, and successful scientific investigation.
References
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G-S, A., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. Available at: [Link]
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U.S. Environmental Protection Agency. N-(2-Aminoethyl)-2-(methylamino)benzamide Properties. CompTox Chemicals Dashboard. Available at: [Link]
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PubChem. 4-acetamido-N-(2-aminoethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
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Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available at: [Link]
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PubChem. 4-Amino-2-(2-aminoethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-amino-N-(2-aminoethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
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SciELO. (2023). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Available at: [Link]
-
U.S. Environmental Protection Agency. N-(2-Aminoethyl)-4-(1H-imidazol-1-yl)benzamide Properties. CompTox Chemicals Dashboard. Available at: [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
ResearchGate. (2001). Chemical structure - biological activity relationship in the group of benzamide compounds II. Available at: [Link]
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PubChem. 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
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Brazilian Journal of Biology. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available at: [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
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4-(2-Aminoethyl)benzamide safety data sheet (SDS)
An In-depth Technical Guide to the Safety Profile of 4-(2-Aminoethyl)benzamide
A Note on This Guide
This document provides a detailed safety and handling guide for the chemical compound 4-(2-Aminoethyl)benzamide. It is intended for researchers, scientists, and professionals in drug development. A comprehensive search of publicly available safety literature reveals a significant lack of a dedicated, validated Safety Data Sheet (SDS) for this specific molecule. It is frequently confused with the structurally similar but chemically distinct compound, 4-(2-Aminoethyl)benzenesulfonamide (CAS No. 35303-76-5).
Given this data gap, this guide is constructed based on the precautionary principle and a hazard assessment by structural analogy . The safety protocols herein are derived from the known profiles of its core chemical moieties—the benzamide group and the phenethylamine backbone—and data from its closest structural analogues. This approach ensures a high standard of safety in the absence of complete empirical data.
Section 1: Compound Identification and Data Context
4-(2-Aminoethyl)benzamide is an organic molecule featuring a primary aromatic amide attached to a phenethylamine core.
| Property | 4-(2-Aminoethyl)benzamide (Target Compound) | 4-(2-Aminoethyl)benzenesulfonamide (Analogue) |
| Structure | (Structure not available for direct comparison in this format) | |
| Molecular Formula | C₉H₁₂N₂O | C₈H₁₂N₂O₂S[1] |
| Key Functional Group | Carboxamide (-CONH₂) | Sulfonamide (-SO₂NH₂)[1] |
| CAS Number | Not definitively identified in searches. | 35303-76-5[1] |
| Known Hazards | Data not available. | Skin Corrosion/Irritation, Serious Eye Damage[2] |
The fundamental difference in the central functional group (carboxamide vs. sulfonamide) precludes the direct adoption of safety data. This guide will, therefore, build a predictive safety profile.
Section 2: Predictive Hazard Assessment via Structural Analogy
The potential hazards of 4-(2-Aminoethyl)benzamide can be inferred by examining its constituent parts.
The Benzamide Moiety
The benzamide group is a common feature in many pharmaceuticals. While the parent compound, benzamide, has relatively low toxicity, it is a crystalline solid that can be an irritant[3]. Upon thermal decomposition, aromatic amides can emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO)[4][5]. The SDS for the related compound 4-Aminobenzamide indicates it is a skin and eye irritant (Category 2).
-
Inferred Risk : Expected to be a solid irritant to the skin and eyes. Hazardous decomposition products upon heating.
The Phenethylamine Backbone
Phenethylamine and its derivatives are a well-known class of neuroactive compounds that can act as central nervous system stimulants[6]. Their physiological effects can include increased heart rate, elevated blood pressure, and at high doses, hyperthermia, seizures, and potential neurotoxicity[[“]][8]. While the benzamide group modifies its properties, the potential for systemic absorption and subsequent stimulant-like effects cannot be disregarded.
-
Inferred Risk : If absorbed, potential for sympathomimetic effects. Overexposure could lead to adverse cardiovascular and neurological effects[9].
The Primary Aliphatic Amine
The terminal –CH₂CH₂NH₂ group contains a primary aliphatic amine. This functional group is basic and is often responsible for causing skin and eye irritation, and in some cases, severe burns or corrosion. The SDS for the close analogue 4-(2-Aminoethyl)benzenesulfonamide consistently lists it as a skin and eye irritant, with some sources classifying it as causing severe skin burns and eye damage[2][10].
-
Inferred Risk : The primary amine is the most likely source of significant skin and eye irritation, and potentially corrosive properties.
Section 3: Recommended Safety Protocols (The Precautionary Principle)
Due to the incomplete toxicological profile, all work with 4-(2-Aminoethyl)benzamide must adhere to strict precautionary measures. Treat this compound as hazardous until proven otherwise.
Engineering Controls
-
Chemical Fume Hood : All handling of the solid compound and any solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation : The laboratory must be well-ventilated. Eyewash stations and safety showers must be readily accessible and tested regularly[11].
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear chemical safety goggles and a face shield at all times when handling the compound.
-
Skin Protection :
-
Gloves : Wear nitrile gloves (minimum thickness of 0.11 mm). For extended handling, consider double-gloving or using thicker, chemical-resistant gloves. Inspect gloves for any tears or punctures before use[12].
-
Lab Coat : A full-buttoned laboratory coat must be worn.
-
-
Respiratory Protection : For weighing or operations that may generate significant dust, use a NIOSH-approved respirator with a P95 or P100 particle filter. For higher-level protection, a respirator with OV/AG/P99 cartridges is recommended[12].
Handling & Storage
-
Handling : Avoid all personal contact, including inhalation and contact with skin and eyes[11]. Avoid the formation of dust[12]. Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.
-
Storage : Store in a cool, dry, well-ventilated, and securely locked area. Keep the container tightly closed.
-
Incompatible Materials : Store away from strong oxidizing agents and strong acids[11].
Experimental Workflow: Risk Assessment for a Compound with Limited Safety Data
The following diagram outlines the logical process a researcher should follow when faced with a compound like 4-(2-Aminoethyl)benzamide, for which a complete SDS is unavailable. This self-validating workflow prioritizes safety and scientific integrity.
Caption: Risk assessment workflow for compounds with limited safety data.
Section 4: Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately. These are synthesized from the procedures recommended for close structural analogues[10][12][13].
-
General Advice : Consult a physician. Show this safety guide to the doctor in attendance.
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact : Take off immediately all contaminated clothing. Wash off with soap and plenty of water.
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician or ophthalmologist.
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spill & Fire Response
-
Spill : Evacuate personnel to a safe area. Wear full PPE, including respiratory protection. Avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains[13].
-
Fire : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus. Hazardous combustion products may include carbon oxides and nitrogen oxides[5].
Section 5: Toxicological Profile (Inferred)
A definitive toxicological profile is not available. The following is an inferred summary based on structural components.
-
Acute Toxicity : The oral LD50 for the sulfonamide analogue in rats is >2000 mg/kg, suggesting low acute oral toxicity[13]. A similar profile is plausible for the benzamide, but it should still be treated as potentially harmful if swallowed.
-
Skin Corrosion/Irritation : High likelihood of being a skin irritant, and potentially corrosive, due to the primary amine[2].
-
Eye Damage/Irritation : High likelihood of being a serious eye irritant or causing eye damage[2].
-
Carcinogenicity/Mutagenicity : No data is available. The SDS for the N,N-dimethyl analogue states that no component is identified as a carcinogen by IARC[12].
-
Systemic Effects : Potential for CNS stimulant effects if significant absorption occurs, based on the phenethylamine core[[“]][9].
Conclusion
4-(2-Aminoethyl)benzamide is a compound with an incomplete public safety profile. The presence of a primary aliphatic amine on a phenethylamine backbone strongly suggests it should be handled as, at a minimum, a severe skin and eye irritant with the potential for systemic effects upon absorption. All laboratory work must be conducted under the precautionary principle, using appropriate engineering controls and a full complement of personal protective equipment. The protocols outlined in this guide provide a framework for the safe handling of this and other compounds for which complete safety data is not yet available.
References
-
Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
-
Consensus. (n.d.). Phenethylamine Adverse Effects Neurotoxicity. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved from [Link]
-
Capot Chemical. (2025, December 17). MSDS of 4-(2-aMino-ethyl)-N,n-dimethyl-benzamide. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Phenethylamine – Knowledge and References. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Retrieved from [Link]
-
PubMed. (2019, January 7). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
-
PMC. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Retrieved from [Link]
- Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
-
SupraBank. (n.d.). Molecules - 4-Amino-N-[2-(diethylamino)ethyl]benzamide. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. (n.d.). N-(2-Aminoethyl)-4-(1H-imidazol-1-yl)benzamide. Retrieved from [Link]
-
PMC. (2016, October 29). Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
PubChem. (n.d.). 4-Amino-2-(2-aminoethyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide. Retrieved from [Link]
Sources
- 1. 4-(2-Aminoethyl)benzenesulfonamide 99 35303-76-5 [sigmaaldrich.com]
- 2. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]
- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
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- 13. 4-(2-Aminoethyl)benzenesulfonamide - Safety Data Sheet [chemicalbook.com]
Application Note: Scalable Synthesis of 4-(2-Aminoethyl)benzamide Hydrochloride
Executive Summary & Strategic Rationale
This application note details the robust synthesis of 4-(2-aminoethyl)benzamide (as the hydrochloride salt) starting from 4-(2-aminoethyl)benzoic acid .
This transformation presents a classic chemoselectivity challenge: the starting material is a zwitterionic amino acid containing both a nucleophilic aliphatic amine and an electrophilic carboxylic acid precursor. Direct amidation attempts (e.g., using thionyl chloride) often lead to uncontrollable polymerization or intermolecular condensation.
To ensure high purity and yield, this protocol utilizes a Protection-Activation-Deprotection strategy:
-
Chemoselective Protection: Masking the aliphatic amine with a tert-butoxycarbonyl (Boc) group.
-
Activation/Amidation: Converting the carboxylic acid to a primary amide via a Mixed Anhydride intermediate.
-
Global Deprotection: Acidolytic cleavage of the Boc group to yield the stable hydrochloride salt.
Retrosynthetic Analysis & Workflow
The following diagram outlines the disconnection strategy and logical workflow for the synthesis.
Figure 1: Three-stage synthetic workflow ensuring chemoselectivity.
Detailed Experimental Protocols
Phase 1: N-Boc Protection
Objective: Selectively protect the aliphatic amine without esterifying the carboxylic acid.
Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (
Reagents
-
4-(2-aminoethyl)benzoic acid (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Sodium Hydroxide (NaOH) (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (1:1 v/v)
Protocol
-
Dissolution: In a round-bottom flask, dissolve 4-(2-aminoethyl)benzoic acid in 1N NaOH and water.
-
Note: The starting material is zwitterionic and requires base to fully dissolve.
-
-
Addition: Dilute with 1,4-dioxane. Cool the mixture to 0°C in an ice bath.
-
Reaction: Add
(dissolved in a minimal amount of dioxane) dropwise over 15 minutes. -
Incubation: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1; Stain: Ninhydrin).
-
Endpoint: Disappearance of the free amine (ninhydrin positive spot at baseline).
-
-
Workup:
-
Concentrate under vacuum to remove dioxane (essential to prevent emulsion).
-
Wash the remaining aqueous phase with Diethyl Ether (
) to remove excess . Discard the organic layer. -
Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2–3 using 1M HCl. The product will precipitate as a white solid.[2][3]
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Yield Expectation: 85–95%.
-
Phase 2: Amidation via Mixed Anhydride
Objective: Convert the carboxylic acid to a primary amide (
Reagents
-
4-(2-Boc-aminoethyl)benzoic acid (Intermediate 1) (1.0 equiv)
-
Isobutyl Chloroformate (IBCF) (1.1 equiv)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)
-
Ammonia source: 0.5M Ammonia in Dioxane or Ammonium Hydroxide (28%) (3.0 equiv)
-
Solvent: Anhydrous THF or DCM.
Protocol
-
Setup: Dissolve Intermediate 1 and NMM in anhydrous THF under nitrogen atmosphere.
-
Activation: Cool the solution to -15°C (Salt/Ice bath).
-
Anhydride Formation: Add Isobutyl Chloroformate dropwise, maintaining the internal temperature below -10°C. Stir for 15 minutes.
-
Observation: A white precipitate (NMM·HCl salt) will form.[4]
-
-
Amidation:
-
Option A (Gas/Solution): Add pre-cooled ammonia solution (in dioxane/THF) in one portion.
-
Option B (Aqueous): Add Ammonium hydroxide (28% aq) rapidly.
-
-
Reaction: Allow the mixture to warm to RT slowly and stir for 2 hours.
-
Workup:
Phase 3: Global Deprotection
Objective: Remove the Boc group to release the amine as a hydrochloride salt.
Reagents
-
4-(2-Boc-aminoethyl)benzamide (Intermediate 2)
-
4M HCl in 1,4-Dioxane (Excess, ~10 equiv)
Protocol
-
Dissolution: Suspend Intermediate 2 in a minimal amount of dry 1,4-dioxane or DCM.
-
Cleavage: Add 4M HCl in Dioxane at RT.
-
Observation: The reaction mixture will initially clarify, followed by the heavy precipitation of the product hydrochloride salt.
-
Completion: Stir for 1–2 hours. Monitor by HPLC or TLC (disappearance of the non-polar Boc-protected spot).
-
Isolation: Filter the white solid. Wash the filter cake copiously with Diethyl Ether to remove excess HCl and cleavage byproducts (tert-butyl chloride).
-
Drying: Dry under high vacuum to remove trace dioxane.
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | Specification / Expected Result |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO; Sparingly soluble in DCM |
| 1H NMR (D2O) | δ 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.2 (t, 2H, |
| Mass Spec (ESI) | [M+H]+ = 165.1 (Free base mass) |
| Storage | Hygroscopic.[6] Store in a desiccator at 4°C. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | pH too low during | Ensure pH stays >9. Add base if necessary. |
| Urea Byproduct in Step 2 | Temperature rose above -10°C during activation. | Maintain -15°C strictly. Add IBCF slower. |
| Sticky Solid in Step 3 | Incomplete precipitation or wet solvents. | Use anhydrous Ether for washing. Triturate with Ether/MeOH. |
References
-
Boc Protection of Amino Acids
-
Itoh, M., et al. "Peptides. VI. Some properties of N-t-butyloxycarbonyl-O-benzyl-L-tyrosine..." Tetrahedron Letters, 1975.[5]
-
Protocol Validation:
-
-
Mixed Anhydride Amidation
- Vaughan, J.R. "Acylalkylcarbonates as Acylating Agents for the Synthesis of Peptides." Journal of the American Chemical Society, 73(8), 1951.
-
Methodology:
-
Physical Properties & Safety
-
Compound Data:
-
Solubility Data:
-
Sources
- 1. CAS 1199-69-5: 4-(2-AMINO-ETHYL)-BENZOIC ACID | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Amine to Amide - Mixed Anhydrides [commonorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. 4-(2-AMINO-ETHYL)-BENZOIC ACID | 1199-69-5 [amp.chemicalbook.com]
Application Notes & Protocols for the Amidation of 4-(2-aminoethyl)benzoic Acid
Introduction: Strategic Importance
4-(2-aminoethyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring an aromatic carboxylic acid and a primary aliphatic amine separated by an ethyl linker, makes it an ideal scaffold or spacer molecule. Amidation of its carboxylic acid moiety allows for the covalent attachment of this molecule to various substrates, including proteins, polymers, and small-molecule drugs. However, the presence of two reactive functional groups—a nucleophilic amine and a carboxylic acid—on the same molecule presents a classic synthetic challenge. A direct, one-pot reaction with an external amine would inevitably lead to a mixture of undesired products, including self-polymerization.
This guide provides a comprehensive protocol for the controlled and selective amidation of the carboxylic acid group of 4-(2-aminoethyl)benzoic acid. The strategy hinges on a robust protection-coupling-deprotection sequence, ensuring high yield and purity of the desired amide product. We will focus on widely adopted, reliable coupling chemistries suitable for modern drug development laboratories.
Foundational Chemical Principles
The Necessity of a Protection Strategy
The core challenge is to prevent the primary amine of one molecule of 4-(2-aminoethyl)benzoic acid from reacting with the activated carboxylic acid of another. To achieve selective amidation with an external amine, the internal amino group must be temporarily "masked" or protected. The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the conditions of the subsequent amidation reaction.
-
Readily removable under mild conditions that do not compromise the newly formed amide bond.
The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is easily introduced and is stable to the basic or neutral conditions often used in amide coupling reactions, yet it can be efficiently removed under acidic conditions.[1][2]
The Mechanism of Amide Bond Formation
Directly reacting a carboxylic acid and an amine is generally inefficient as it forms a stable, unreactive ammonium carboxylate salt.[3] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using "coupling reagents."
One of the most common and effective methods involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS).[4]
The mechanism proceeds in two key stages[5][6]:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4]
-
Stabilization and Coupling: NHS attacks the O-acylisourea intermediate to form a semi-stable NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea and readily reacts with a primary or secondary amine via nucleophilic attack to form the desired stable amide bond, releasing NHS.[4][5] The use of NHS significantly improves the efficiency of the coupling reaction.[6]
// Invisible edges to enforce layout Acylisourea -> Acylisourea_ref [style=invis, minlen=2]; NHSEster -> NHSEster_ref [style=invis, minlen=2]; } .enddot Caption: Mechanism of EDC/NHS-mediated amide coupling.
Experimental Guide: A Three-Step Protocol
This protocol describes the synthesis of an amide from 4-(2-aminoethyl)benzoic acid and a generic amine (R¹R²NH).
Overall Workflow
The synthesis is performed in three distinct stages: protection of the native amine, coupling of the carboxylic acid, and final deprotection to reveal the desired product.
Step 1: Protection of the Amino Group (Boc-Protection)
Objective: To selectively protect the primary amine of 4-(2-aminoethyl)benzoic acid.
Materials:
-
4-(2-aminoethyl)benzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
In a round-bottom flask, dissolve 4-(2-aminoethyl)benzoic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH(aq) (approx. 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in a minimal amount of 1,4-dioxane and add it dropwise to the cooled solution over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer again to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-protected 4-(2-aminoethyl)benzoic acid as a white solid.
Scientist's Note: The reaction is performed under basic conditions to deprotonate the carboxylic acid and ensure the primary amine is the active nucleophile for attacking the (Boc)₂O. Acidification in the workup protonates the carboxylate, making the product soluble in organic solvents for extraction.
Step 2: EDC/NHS-Mediated Amide Coupling
Objective: To couple the Boc-protected acid with a target amine.
Materials:
-
Boc-protected 4-(2-aminoethyl)benzoic acid (from Step 1)
-
Target amine (R¹R²NH, primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (if the amine is a hydrochloride salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Protocol:
-
Dissolve the Boc-protected acid (1.0 eq.), NHS (1.2 eq.), and the target amine (1.1 eq.) in anhydrous DMF or DCM in a flask under an inert atmosphere (e.g., nitrogen).
-
If your amine is provided as a hydrochloride salt, add DIPEA (1.2 eq.) to the mixture to liberate the free amine.
-
-
Stir the solution at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq.) portion-wise over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x) (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ (2x) (to remove unreacted acid and NHS), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure, double-protected amide.[7]
Scientist's Note: EDC and its urea byproduct are water-soluble, especially at acidic pH, making them removable through aqueous washes.[8][9] HBTU is another excellent coupling reagent that can be used as an alternative to EDC/NHS, often leading to faster reactions and high yields.[10][11][12]
Step 3: Deprotection of the Amino Group (Boc-Removal)
Objective: To remove the Boc protecting group and yield the final amide product.
Materials:
-
Boc-protected amide (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Protocol:
-
Dissolve the Boc-protected amide (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram).
-
Add an equal volume of TFA (e.g., if you used 10 mL of DCM, add 10 mL of TFA).
-
Stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in a minimal amount of DCM.
-
Carefully add saturated NaHCO₃ solution dropwise until gas evolution ceases and the pH is basic (pH 8-9).
-
Extract the final product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final amide product.
Quantitative Data Summary
The following table provides a general summary of the stoichiometry and conditions for the described protocol. Yields are representative and may vary based on the specific amine used.
| Step | Reagent | Stoichiometry (Equivalents) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Protection | 4-(2-aminoethyl)benzoic acid | 1.0 | Dioxane/H₂O | 0 → RT | 12-16 | 85-95 |
| (Boc)₂O | 1.1 | |||||
| 2. Coupling | Boc-Protected Acid | 1.0 | DMF or DCM | 0 → RT | 12-24 | 70-90 |
| Amine (R¹R²NH) | 1.1 | |||||
| EDC·HCl | 1.5 | |||||
| NHS | 1.2 | |||||
| 3. Deprotection | Boc-Protected Amide | 1.0 | DCM / TFA (1:1) | RT | 1-3 | >95 |
References
-
ResearchGate. Reaction mechanism of the EDC-catalyzed amidation. Available from: [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. Available from: [Link]
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(2), 943–954. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Taylor & Francis Online. Carbodiimide – Knowledge and References. Available from: [Link]
-
Organic Synthesis. Acid-Amine Coupling using HBTU. Available from: [Link]
-
RSC Publishing. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
Scribd. Coupling Reagents in Amide Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Protecting Groups. Available from: [Link]
-
ResearchGate. What is the best technique for amide purification? Available from: [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Dunetz, J. R., et al. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Organic & Biomolecular Chemistry, 14(12), 3233-3237. Available from: [Link]
-
ResearchGate. Survey of catalysts for the amidation reaction of benzoic acid. Available from: [Link]
-
ChemRxiv. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Available from: [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6747–6754. Available from: [Link]
-
Kandasamy, J., & Chashya, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127671. Available from: [Link]
-
Aapptec. Coupling Reagents. Available from: [Link]
-
Cernijenko, A., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Journal of the American Chemical Society, 143(47), 19895–19904. Available from: [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]
-
ResearchGate. Coupling Reagents. Available from: [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available from: [Link]
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- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lab Reporter [fishersci.co.uk]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Leveraging 4-(2-Aminoethyl)benzamide as a Versatile Linker in Advanced Drug Design
Introduction: The Central Role of Linkers in Modern Therapeutics
In the landscape of modern drug discovery, the focus has shifted from single-molecule agents to complex, multi-component therapeutic constructs. Modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted drug delivery systems rely on the precise connection of distinct molecular entities.[1][2] At the heart of these constructs lies the linker, a chemical bridge that is far more than an inert spacer.[3] The linker is a critical determinant of a conjugate's stability, solubility, pharmacokinetics, and mechanism of action.[][][6] An ideal linker must maintain stability in systemic circulation to prevent premature payload release, yet facilitate efficient release or proper orientation of the active components at the target site.[][8]
This guide provides an in-depth exploration of 4-(2-Aminoethyl)benzamide, a heterobifunctional linker building block with significant potential in drug design. We will dissect its structural components, provide the scientific rationale for its use, and present detailed protocols for its incorporation into drug conjugates.
Scientific Rationale: Why Choose 4-(2-Aminoethyl)benzamide?
The utility of 4-(2-Aminoethyl)benzamide stems from the distinct functions of its three core components: a primary amine for conjugation, a rigid benzamide group for structural integrity, and an ethyl spacer for spatial orientation.
-
The Primary Amine: A Versatile Conjugation Handle The terminal primary amine (-NH₂) is a potent nucleophile, making it an ideal anchor point for conjugation.[9] It readily reacts with a variety of electrophilic functional groups under mild, biocompatible conditions to form stable covalent bonds.[10][11] This versatility allows for its attachment to targeting moieties (like antibodies) or therapeutic payloads that contain complementary functional groups, such as activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters).[9][12] The reactivity of the primary amine is pH-dependent; reactions are typically performed at a pH above the pKa of the amine to ensure it is in its deprotonated, nucleophilic state.[9]
-
The Benzamide Moiety: A Modulator of Physicochemical Properties The central benzamide group imparts a degree of rigidity and planarity to the linker. This is a crucial feature in applications like PROTACs, where the linker's conformation and length are critical for inducing a productive ternary complex between a target protein and an E3 ligase. Furthermore, the amide bond is capable of acting as both a hydrogen bond donor and acceptor, which can influence solubility and interactions with biological targets.[13] Benzamide derivatives are known to possess a wide range of pharmacological activities, and while the linker itself is intended to be a bridge, this embedded pharmacophore can influence the overall properties of the final conjugate.[14][15][16]
-
The Ethyl Spacer: Ensuring Spatial Separation The two-carbon ethyl chain provides essential separation between the conjugated molecules. In an ADC, this spacing prevents the cytotoxic payload from sterically hindering the antibody's ability to bind to its target antigen.[17][18] In a PROTAC, the linker length must be optimized to span the distance between the binding pockets of the target protein and the E3 ligase, a parameter for which the ethyl group is a fundamental unit of measurement.[19]
Data Presentation: Physicochemical Properties
To effectively integrate this linker, understanding its fundamental properties is essential. While data for the precise 4-(2-Aminoethyl)benzamide is sparse, we can analyze the closely related and commercially available analog, 4-(2-Aminoethyl)benzenesulfonamide , to infer its characteristics.
| Property | Value (for 4-(2-Aminoethyl)benzenesulfonamide) | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | [20] |
| Molecular Weight | 200.26 g/mol | [20] |
| XLogP3 | -0.2 | [20] |
| Hydrogen Bond Donors | 3 | [20] |
| Hydrogen Bond Acceptors | 3 | [20] |
Note: The benzamide analog will have slightly different values (e.g., no sulfur), but the general hydrophilic character (indicated by the negative XLogP3) and hydrogen bonding potential are expected to be similar.
Visualization: General Structure of a Drug Conjugate
The diagram below illustrates how 4-(2-Aminoethyl)benzamide serves as a central bridge connecting a targeting moiety to a therapeutic payload.
Caption: Conceptual diagram of a drug conjugate using the linker.
Experimental Protocols
The following protocols are designed to be self-validating by including checkpoints and explaining the rationale behind key steps.
Protocol 1: Conjugation to a Carboxylic Acid-Containing Payload via EDC/NHS Chemistry
This protocol details the most common method for utilizing the linker's primary amine: forming a stable amide bond with a carboxyl group on a payload molecule.
Causality: This reaction proceeds in two stages. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) creates a semi-stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amine of the linker to form a stable amide bond.[9][12]
Materials:
-
Payload with a carboxylic acid group
-
4-(2-Aminoethyl)benzamide
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification: HPLC or silica gel chromatography system
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing payload in anhydrous DMF to a concentration of 10-20 mg/mL.
-
Dissolve EDC and NHS in anhydrous DMF or MES buffer immediately before use. A 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS over the payload are recommended as a starting point.
-
Dissolve 4-(2-Aminoethyl)benzamide in DMF. A 1.2-fold molar excess over the payload is a good starting point to drive the reaction to completion.
-
-
Activation of the Payload:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the payload solution.
-
Add the EDC solution, followed immediately by the NHS solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring. The goal is to form the NHS ester of the payload.
-
-
Conjugation Reaction:
-
Add the 4-(2-Aminoethyl)benzamide solution dropwise to the activated payload mixture.
-
Adjust the pH of the reaction mixture to 7.5-8.5 by adding a non-nucleophilic base like diisopropylethylamine (DIPEA) if necessary. This ensures the linker's primary amine is deprotonated and maximally nucleophilic.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting payload and the appearance of a new spot/peak corresponding to the higher molecular weight conjugate.
-
-
Quenching:
-
Once the reaction is complete, add a quenching solution (e.g., 50 mM hydroxylamine) to consume any unreacted NHS esters.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product using reverse-phase HPLC or silica gel column chromatography to isolate the desired conjugate from unreacted starting materials and byproducts.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Visualization: EDC/NHS Conjugation Workflow
Caption: Workflow for payload conjugation using EDC/NHS chemistry.
Application in Advanced Therapeutic Modalities
The choice of linker profoundly impacts the performance of complex drugs.[][6]
Case Study 1: Application in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[21] The linker is arguably the most critical component, as its length, rigidity, and attachment points dictate the geometry and stability of the resulting POI-PROTAC-E3 ligase ternary complex.
-
Expert Insight: The rigid benzamide core of 4-(2-Aminoethyl)benzamide can be advantageous in PROTAC design. While flexible linkers (like PEG chains) are common, they can lead to a high entropic penalty upon binding and may not enforce the specific orientation required for efficient ubiquitination. The defined structure of the benzamide linker can reduce this conformational flexibility, potentially leading to more potent and selective degraders.[19] However, this rigidity also means that the attachment points and overall length must be carefully optimized through empirical testing of a library of linkers.[]
Visualization: PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation.
Case Study 2: Application in Antibody-Drug Conjugate (ADC) Design
In ADCs, a potent cytotoxic payload is attached to a tumor-targeting antibody.[1] The linker's primary role is to ensure the ADC remains intact in circulation and releases the payload only after internalization into the target cancer cell.[18][23]
-
Expert Insight: 4-(2-Aminoethyl)benzamide, as a building block, would typically be part of a larger, non-cleavable linker system. In a non-cleavable ADC, the payload is released upon complete lysosomal degradation of the antibody.[1][17] The stability of the amide bonds formed using this linker is ideal for this purpose. Furthermore, the hydrophilicity imparted by the benzamide group can be beneficial. Highly hydrophobic payloads and linkers can lead to ADC aggregation and rapid clearance from circulation.[][6] Incorporating polar groups like amides can improve the overall pharmacokinetic profile and therapeutic index of the ADC.[8]
Conclusion and Future Directions
4-(2-Aminoethyl)benzamide is a valuable and versatile building block for linker design in sophisticated drug development programs. Its well-defined structure, featuring a reactive primary amine and a property-modulating benzamide core, provides medicinal chemists with a powerful tool for constructing targeted therapeutics. The protocols and insights provided herein serve as a foundation for researchers to confidently incorporate this linker into their ADC, PROTAC, and other drug conjugate pipelines. Future work will likely focus on creating derivatives of this core structure, exploring different substitution patterns on the phenyl ring to further tune physicochemical properties and unlock new biological functions.
References
-
Su, D., et al. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]
-
Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. [Link]
-
Abzena. (2025, October 22). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). [Link]
-
Li, et al. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. [Link]
-
Lu, J., et al. (2025, September 1). Recent Advances in Peptide Linkers of Antibody–Drug Conjugates. ACS Publications. [Link]
-
SpiroChem. Linker Design. [Link]
-
Shaghik, et al. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Lim, M. C., et al. (2010). Bioconjugation techniques for microfluidic biosensors. PMC. [Link]
-
Creative Biogene IntegrateRNA. Amine-Based Conjugation. [Link]
-
ChemRxiv. (2023). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. [Link]
-
SciELO. (2023). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. [Link]
-
Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. [Link]
-
Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
Creative Biolabs. (2024, November 7). Chemical Conjugation. [Link]
-
Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide. [Link]
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Grewal, R. K., et al. (2022, February 4). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]
-
ResearchGate. (2025, August 6). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
Taylor & Francis. (2022, May 30). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
-
PubMed. (2017, September 29). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. [Link]
-
PubChem. 4-Amino-2-(2-aminoethyl)benzamide. [Link]
-
MDPI. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]
-
PubChem. 4-(2-Aminoethyl)benzenesulfonamide. [Link]
- Google Patents. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
-
RASĀYAN Journal of Chemistry. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]
-
PubMed. (2019, August 30). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. [Link]
-
PubMed. (1990). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. [Link]
-
Sciclix. 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). [Link]
-
MDPI. (2020, September 19). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. [Link]
Sources
- 1. abzena.com [abzena.com]
- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [outsourcedpharma.com]
- 3. Linker Design | SpiroChem [spirochem.com]
- 6. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. veranova.com [veranova.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
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- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 20. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Functionalization of 4-(2-Aminoethyl)benzamide
Executive Summary
4-(2-Aminoethyl)benzamide is a high-value bifunctional scaffold in medicinal chemistry, particularly useful in Fragment-Based Drug Discovery (FBDD) and as a linker in PROTACs or Antibody-Drug Conjugates (ADCs). Its structure presents two distinct nitrogen centers: a highly nucleophilic primary aliphatic amine (ethylamine moiety) and a significantly less reactive primary amide (benzamide moiety).
This guide provides validated protocols for the selective functionalization of the primary amine without protecting the benzamide group. By exploiting the vast pKa difference (
Mechanistic Insight: The Basis of Chemoselectivity
Successful functionalization relies on understanding the electronic environment of the two nitrogen atoms.
Nucleophilicity and pKa Analysis[1]
-
Site A: Primary Aliphatic Amine (Target): The aminoethyl group contains an
hybridized nitrogen. The lone pair is localized, making it highly nucleophilic. The conjugate acid ( ) has a pKa of approximately 10.6 [1]. -
Site B: Primary Benzamide (Bystander): The amide nitrogen lone pair is delocalized into the carbonyl system (resonance stabilization). It is non-nucleophilic under neutral or mildly basic conditions. The pKa for deprotonation of the amide
is approximately 23 , while protonation (occurring on the oxygen) happens only at very low pH [2].
Reactivity Profile Diagram
Figure 1: Reactivity profile highlighting the nucleophilic disparity between the ethylamine and benzamide centers.
Experimental Protocols
Protocol A: Amide Coupling (HATU Method)
Application: Attaching carboxylic acid payloads (e.g., fluorophores, drug fragments). Rationale: HATU is chosen over EDC/NHS for its faster kinetics, which minimizes potential side reactions or racemization of chiral acids.
Materials
-
Substrate: 4-(2-Aminoethyl)benzamide (Free base or HCl salt).
-
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][2]
-
Solvent: Anhydrous DMF or DMF/DCM (1:1).
Step-by-Step Methodology
-
Activation: In a dry vial, dissolve the Carboxylic Acid (
equiv) and HATU ( equiv) in anhydrous DMF ( M concentration). -
Base Addition: Add DIPEA (
equiv if free base; equiv if HCl salt). Stir for 5 minutes at Room Temperature (RT) to form the activated ester. -
Coupling: Add 4-(2-Aminoethyl)benzamide (
equiv). -
Reaction: Stir at RT for 1–2 hours. Monitor by LCMS (Target mass = Acid MW + 164.2 - 18.0).
-
Workup (Precipitation Method):
-
Pour the reaction mixture into 10 volumes of ice-cold water or 5%
. -
The benzamide product often precipitates due to the hydrophobic payload. Filter and wash with water.[4]
-
-
Alternative Workup (Extraction):
Protocol B: Reductive Amination
Application: Creating secondary amines for library synthesis.
Rationale: Sodium triacetoxyborohydride (
Materials
-
Substrate: 4-(2-Aminoethyl)benzamide.
-
Reagent: Aldehyde (
equiv), ( equiv). -
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Additive: Acetic Acid (catalytic, 1-2 drops).
Step-by-Step Methodology
-
Imine Formation: Dissolve the amine (
equiv) and aldehyde ( equiv) in DCE. Add Acetic Acid. Stir for 30 mins.-
Note: If the amine is an HCl salt, add
equiv of TEA to neutralize it before adding the aldehyde.
-
-
Reduction: Add
( equiv) in one portion. -
Reaction: Stir at RT for 4–16 hours.
-
Quench: Add sat.
solution and stir vigorously for 15 mins. -
Purification: Extract with DCM (
). The product is now a secondary amine and may require flash chromatography (DCM/MeOH/NH3 gradient) to separate from non-basic impurities.
Protocol C: Sulfonylation
Application: Synthesis of sulfonamide derivatives (common pharmacophores).[6] Rationale: Sulfonyl chlorides are highly reactive. To prevent bis-sulfonylation, strict stoichiometry and temperature control are required [4].
Step-by-Step Methodology
-
Setup: Dissolve 4-(2-Aminoethyl)benzamide (
equiv) in anhydrous DCM. -
Base: Add Pyridine (
equiv) or TEA ( equiv). Cool to . -
Addition: Dropwise add Sulfonyl Chloride (
equiv) dissolved in minimal DCM. -
Reaction: Allow to warm to RT over 2 hours.
-
Critical QC: Check LCMS.
-
Mass M+H: Desired Product.
-
Mass M+H + (Sulfonyl mass - Cl): Bis-sulfonylation.
-
Troubleshooting: If bis-sulfonylation occurs, use the "Reverse Addition" technique (add sulfonyl chloride to excess amine).
-
Logical Workflow & Decision Tree
The following diagram illustrates the decision process for functionalizing this specific scaffold.
Figure 2: Operational workflow for the functionalization of 4-(2-Aminoethyl)benzamide.
Data Summary and Troubleshooting
| Parameter | Amide Coupling | Reductive Amination | Sulfonylation |
| Primary Reagent | HATU / R-COOH | NaBH(OAc)3 / R-CHO | R-SO2Cl |
| Solvent System | DMF or DMF/DCM | DCE or DCM | DCM |
| Temp / Time | RT / 1-2 h | RT / 4-16 h | 0°C to RT / 2 h |
| Major Side Product | N-acyl urea (rare with HATU) | Bis-alkylation (if aldehyde excess) | Bis-sulfonylation |
| Purification | Acid/Base Extraction | Flash Column (Amine silica) | Recrystallization/Extraction |
Troubleshooting Tip: If the benzamide solubility is poor in DCM, use a minimal amount of DMSO to dissolve the starting material, then dilute with the reaction solvent. The reaction will tolerate up to 10% DMSO.
References
-
Oreate AI. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (HATU) Mechanism.[1][7] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Improving yield of 4-(2-Aminoethyl)benzamide synthesis
An in-depth guide to overcoming common challenges in the synthesis of 4-(2-Aminoethyl)benzamide, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions. Drawing on established chemical principles and field-proven insights, this resource aims to enhance experimental outcomes by addressing specific issues related to yield, purity, and scalability.
Conceptual Synthetic Pathways
The synthesis of 4-(2-Aminoethyl)benzamide can be approached from several strategic directions. Below are two plausible routes that form the basis for our troubleshooting guide. Each route presents unique challenges and optimization opportunities.
Route A: Amidation of a Precursor Acid Derivative
This common strategy involves the coupling of a 4-(2-aminoethyl)benzoic acid derivative with an ammonia source. The primary challenge lies in the selective protection of the aliphatic amine to prevent self-reaction or polymerization.
Route B: Hydrolysis of a Precursor Nitrile
An alternative approach begins with a substituted benzonitrile, which is then hydrolyzed to the corresponding benzamide. This route avoids the need for carboxylic acid activation but requires careful control of the hydrolysis step to prevent the formation of the carboxylic acid byproduct.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 4-(2-Aminoethyl)benzamide and related structures.
General Synthesis & Strategy
Q1: What are the primary challenges in synthesizing 4-(2-Aminoethyl)benzamide?
The main difficulty arises from the molecule's bifunctional nature, containing both a nucleophilic aliphatic amine and a benzamide group. Key challenges include:
-
Chemoselectivity: The aliphatic amine is more nucleophilic than the amide nitrogen, necessitating a protection strategy (as in Route A) to prevent side reactions during the formation of the benzamide.[1]
-
Controlling Hydrolysis: When synthesizing from a nitrile precursor (Route B), the reaction must be carefully controlled to stop at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid under the same conditions.[2]
-
Purification: The final product is amphiphilic and can be highly polar, making purification by standard column chromatography challenging.[3]
Q2: Which synthetic route is generally preferred, A or B?
The choice of route depends on the availability of starting materials and the scale of the synthesis.
-
Route A (Amidation) is often preferred for its predictability and the wide availability of coupling reagents. However, it involves more steps (protection/deprotection), which can lower the overall yield.
-
Route B (Nitrile Hydrolysis) is more atom-economical. Recent advancements in selective nitrile hydration make this an attractive option.[4][5] However, it can be sensitive to reaction conditions, and incomplete conversion or over-hydrolysis can complicate purification.
Troubleshooting Low Yields
Q3: My amidation reaction (Route A) has a low yield. What are the likely causes?
Low yields in amidation reactions often stem from inefficient activation of the carboxylic acid or side reactions involving the activated intermediate.[1]
| Potential Cause | Troubleshooting Strategy | Rationale |
| Ineffective Carboxylic Acid Activation | Ensure activating agents (e.g., SOCl₂, oxalyl chloride, HATU) are fresh and used under strictly anhydrous conditions.[1] A catalytic amount of DMF can be added when using SOCl₂ to form the Vilsmeier reagent, which is a more potent activating agent. | Moisture will hydrolyze the activating agent and the activated acid intermediate back to the unreactive carboxylic acid. |
| Poor Nucleophilicity of Ammonia Source | Use a concentrated source of ammonia (e.g., concentrated NH₄OH or anhydrous ammonia in an organic solvent). Ensure the reaction pH is sufficiently basic to deprotonate NH₄⁺. | The free amine (NH₃) is the active nucleophile. |
| Side Reactions of Activated Intermediate | Add the ammonia source promptly after the activation step. If using a coupling agent like HATU, pre-activating the acid for 15-30 minutes before adding the ammonia source is optimal.[1] | Activated esters and acyl chlorides are unstable and can decompose or react with other species over time. |
Q4: I'm attempting the nitrile hydrolysis (Route B) and getting a mixture of starting material, amide, and carboxylic acid. How can I improve the selectivity for the amide?
This is a classic challenge in nitrile hydrolysis. The rate of amide hydrolysis is often faster than nitrile hydrolysis, so careful control is essential.[2]
| Parameter | Optimization Strategy | Rationale |
| Base Concentration | Use a lower concentration of the base (e.g., NaOH). A study on benzonitrile hydrolysis showed that a 4% NaOH solution in ethanol gave a high yield of the amide, while higher concentrations were less effective.[2] | Lower hydroxide concentration kinetically favors the initial hydration of the nitrile over the subsequent hydrolysis of the more stable amide. |
| Reaction Time | Monitor the reaction closely by TLC or HPLC and quench it once the starting nitrile is consumed but before significant amounts of the carboxylic acid appear. In some systems, prolonged reaction times lead to a decrease in amide yield.[2] | Over-exposing the product to the hydrolytic conditions will drive the formation of the carboxylic acid. |
| Solvent System | The choice of solvent can influence the solubility of the nitrile and the reaction rate. Ethanol is often a good choice as it is inexpensive, effective, and allows for easier product separation.[2] | Improved solubility of the starting nitrile can lead to a more controlled and efficient reaction. |
| Alternative Methods | Consider using a nitrile hydratase enzyme, which offers exceptional selectivity for the hydration of nitriles to amides under mild conditions.[4] | Enzymatic catalysis can provide high chemoselectivity that is difficult to achieve with traditional chemical methods. |
Managing Side Reactions & Impurities
Q5: My final product from Route A is contaminated with a diacylated byproduct. How can this be prevented?
This impurity is likely N-(4-(2-aminoethyl)benzoyl)-4-(2-aminoethyl)benzamide, formed from the reaction of the deprotected product with any remaining activated acid.
-
Ensure Complete Quenching: After the amidation step, ensure the reaction is thoroughly quenched (e.g., with water or a dilute base) to destroy any remaining activated acid before proceeding to the deprotection step.
-
Optimize Stoichiometry: Use a slight excess of the ammonia source relative to the activated carboxylic acid to ensure the latter is fully consumed.[6]
Q6: After my nitrile hydrolysis (Route B), I have a significant amount of the carboxylic acid impurity. How can I remove it?
The carboxylic acid byproduct can often be removed with a simple acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[6]
-
The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the benzamide product remains in the organic layer.
-
Separate the layers and then wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate to obtain the purified amide.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for similar transformations and should be optimized for the specific substrate.
Protocol 1: Amidation via Acyl Chloride (Route A)
This protocol outlines the activation of a protected 4-(2-aminoethyl)benzoic acid using thionyl chloride, followed by amidation.[1]
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-Boc-4-(2-aminoethyl)benzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 79 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Removal of Excess SOCl₂: Carefully remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood.
-
Amidation: Dissolve the resulting crude acyl chloride in an anhydrous, inert solvent (e.g., THF or dichloromethane). Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude protected benzamide.
-
Deprotection: The N-Boc protecting group can be removed by treating the protected amide with an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.
Protocol 2: Selective Nitrile Hydrolysis (Route B)
This protocol is based on optimized conditions for the selective hydrolysis of benzonitriles to benzamides.[2][5]
-
Reaction Setup: In a round-bottom flask, dissolve 4-(2-aminoethyl)benzonitrile (1 equivalent) in ethanol (e.g., 12 mL per gram of nitrile).
-
Add a 4% aqueous solution of sodium hydroxide (NaOH) (e.g., 4 mL per gram of nitrile).
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 9:1 DCM:Methanol eluent).
-
Monitoring: The reaction should be stopped once the starting nitrile spot has disappeared, typically within 2-3 hours. Avoid prolonged heating to minimize the formation of the carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration and wash with cold water. If the carboxylic acid impurity is present, perform an acid-base extraction as described in Q6. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
Troubleshooting Flowchart
References
- BenchChem. (2025). How to improve the yield of 4-Aminobenzonitrile synthesis reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis. BenchChem Technical Support.
- BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem Technical Support.
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
-
Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available at: [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem Technical Support.
- Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile. Bloom Tech Knowledge Base.
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile. BenchChem Technical Support.
-
Justia Patents. (1992). Benzamide derivatives. Available at: [Link]
-
ResearchGate. (2011). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. Available at: [Link]
-
Wiley Online Library. (2019). Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal-free conditions. ChemistrySelect. Available at: [Link]
-
Thieme. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. Available at: [Link]
-
OAText. (2017). Transition metal-free hydration of nitriles to amides mediated by NaOH. Available at: [Link]
-
MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules. Available at: [Link]
-
SciELO. (2021). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Patsnap. (2020). Preparation method of aminobenzonitrile. Eureka. Available at: [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Available at: [Link]
Sources
Purification methods for 4-(2-Aminoethyl)benzamide (HPLC/Recrystallization)
Welcome to the technical support guide for the purification of 4-(2-Aminoethyl)benzamide. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the two most common purification techniques: High-Performance Liquid Chromatography (HPLC) and Recrystallization. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges and achieve high-purity material efficiently.
Purification Strategy Overview
The choice between HPLC and recrystallization depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. Recrystallization is often an excellent first-pass or large-scale purification method for removing bulk impurities, while reverse-phase HPLC is ideal for achieving very high purity on a smaller scale or for separating structurally similar impurities.
Caption: General workflow for the purification process.
Section 1: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a specific solvent at varying temperatures. For amides like 4-(2-Aminoethyl)benzamide, selecting the right solvent system is paramount.[1]
Recrystallization: Frequently Asked Questions (FAQs)
Q1: What makes a good recrystallization solvent for 4-(2-Aminoethyl)benzamide? A1: An ideal solvent should dissolve the compound completely when hot but poorly when cold.[2] This temperature-dependent solubility differential allows for the recovery of pure crystals upon cooling while impurities remain in the "mother liquor." Given the polar amide and amine functional groups, polar protic solvents or mixtures are often a good starting point.
Q2: Which solvents are recommended for this compound? A2: For benzamide derivatives, polar solvents like ethanol, methanol, acetonitrile, or water are commonly used.[1][3] Often, a mixed-solvent system, such as ethanol-water or isopropanol-water, provides the best results.[4] You would dissolve the compound in the "good" solvent (e.g., hot ethanol) and then add the "anti-solvent" (e.g., water) until the solution becomes slightly cloudy, then clarify with a drop of the good solvent before cooling.[2][5]
Q3: My compound "oils out" instead of forming crystals. What's happening? A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid crystal. This typically happens if the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of your compound. The primary cause is that the supersaturated solution's concentration exceeds the solubility limit before it has reached the optimal temperature for crystallization.
Recrystallization: Troubleshooting Guide
Caption: Troubleshooting logic for common recrystallization issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. The solution is not sufficiently saturated (too much solvent was used).[4] 2. Lack of nucleation sites for crystal growth. | 1. Reduce Solvent Volume: Gently heat the solution to boil off some solvent until it becomes slightly cloudy, indicating saturation.[4][6] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.[4] 3. Seed Crystals: Add a tiny, pure crystal of the product (if available) to the cooled solution to initiate crystallization.[4] |
| The product "oils out." | 1. The solution is too concentrated. 2. The solution was cooled too rapidly. 3. The chosen solvent is not ideal, and the compound's melting point is below the solution's temperature. | 1. Reheat & Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more volume).[4] 2. Slow Cooling: Allow the flask to cool to room temperature very slowly (e.g., by insulating it with glass wool) before moving it to an ice bath. |
| The final product is colored or appears impure. | 1. Colored impurities were not adequately removed. 2. Impurities have similar solubility profiles and co-crystallized with the product. | 1. Use Activated Charcoal: After dissolving the crude product in hot solvent, add a very small amount of activated charcoal. Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[5] 2. Re-recrystallize: Perform a second recrystallization on the purified material, potentially using a different solvent system. |
| Recovery is very low. | 1. The compound is too soluble in the cold solvent. 2. Premature crystallization occurred during hot filtration, losing product on the filter paper. | 1. Maximize Precipitation: Ensure the solution is thoroughly chilled in an ice bath for at least 15-30 minutes before filtration.[5] 2. Optimize Solvent: The solvent may be too good. Consider a different solvent or a mixed-solvent system where the compound is less soluble when cold. 3. Prevent Premature Crystallization: During hot filtration, use a pre-warmed funnel and flask and keep the solution at or near its boiling point. |
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude 4-(2-Aminoethyl)benzamide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove residual soluble impurities. Dry the crystals under vacuum.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for amides; often used in a mixed system with water as an anti-solvent.[4] |
| Acetonitrile | 82 | Polar Aprotic | Can give very good results for amides and avoids chromatography.[1] |
| Water | 100 | Very Polar | Good for polar compounds but may not dissolve the product well on its own unless heated significantly.[2][4] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, useful in mixed systems. |
Section 2: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.[7] For a polar, ionizable compound like 4-(2-Aminoethyl)benzamide, which contains a basic amine group, controlling the mobile phase pH is critical for achieving sharp, symmetrical peaks and reproducible retention times.[8]
HPLC: Frequently Asked Questions (FAQs)
Q1: Why is a C18 column typically used for this compound? A1: C18 (octadecyl) columns provide a non-polar stationary phase that retains compounds through hydrophobic interactions.[7] This is the most common and versatile mode of HPLC, suitable for a wide range of organic molecules, including those with amine and aromatic groups.[7]
Q2: Why is it necessary to add an acid like formic acid or TFA to the mobile phase? A2: The primary amine in 4-(2-Aminoethyl)benzamide can interact with residual silanol groups on the silica backbone of the HPLC column, leading to severe peak tailing. Adding a small amount of acid (e.g., 0.1%) to the mobile phase serves two purposes:
-
pH Control: It maintains a low pH (typically 2-3), ensuring the amine group is consistently protonated (R-NH3+). This prevents it from interacting with the acidic silanols.[8]
-
Ion Suppression/Pairing: It can act as an ion-pairing agent, improving peak shape and retention. TFA is a stronger ion-pairing agent than formic acid.
Q3: My compound is not retained on the C18 column. What should I do? A3: If your compound elutes in or near the void volume, the mobile phase is too "strong" (too high in organic content). Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. For this compound, starting at a low organic percentage (e.g., 5-10%) is recommended.
HPLC: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The basic amine group is interacting with acidic sites on the stationary phase.[8] 2. Column Overload: Too much sample was injected. | 1. Adjust Mobile Phase pH: Ensure the mobile phase contains 0.1% formic acid or TFA to keep the amine protonated.[9] 2. Reduce Injection Mass: Dilute the sample and inject a smaller volume. |
| Poor Resolution / Co-elution of Impurities | 1. Suboptimal Gradient: The gradient is too steep, not allowing enough time for separation. 2. Incorrect Organic Modifier: The selectivity between your compound and impurities might be better with a different solvent. | 1. Shallow the Gradient: Decrease the rate of change of the organic solvent (e.g., change from a 5-95% B in 10 min to 5-95% B in 20 min). 2. Change Organic Solvent: If using acetonitrile, try methanol, or vice-versa. They offer different selectivities.[8] |
| Irreproducible Retention Times | 1. Insufficient Column Equilibration: The column was not properly equilibrated with the initial mobile phase conditions before injection. 2. Temperature Fluctuations: Ambient temperature changes can affect retention. | 1. Increase Equilibration Time: Ensure the column is washed with at least 5-10 column volumes of the starting mobile phase composition before each injection.[10] 2. Use a Column Oven: Set a constant column temperature (e.g., 30-40 °C) to ensure thermal stability.[4] |
| High Backpressure | 1. Clogged Frit or Column: Particulates from the sample or mobile phase have blocked the system. 2. Buffer Precipitation: The mobile phase buffer has precipitated in the presence of high organic solvent concentration. | 1. Filter Sample & Mobile Phase: Always filter samples through a 0.45 µm filter before injection.[11] Ensure mobile phases are also filtered. 2. Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction with a compatible solvent. 3. Check Buffer Solubility: Ensure your buffer is soluble across the entire gradient range. |
Protocol 2: Analytical HPLC Method for Purity Assessment
This method provides a baseline for analyzing the purity of 4-(2-Aminoethyl)benzamide and can be adapted for preparative scale purification.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (adjust based on UV scan) |
| Sample Preparation | Dissolve sample in Mobile Phase A or a Water/Acetonitrile mixture. |
References
- Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Google Vertex AI Search.
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
- Unknown. (n.d.).
-
Chisvert, A., et al. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]
-
Dolan, J. W. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC North America. [Link]
-
University of Alberta. (n.d.). RECRYSTALLISATION. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Mercer, L. P., et al. (2000). Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. PubMed. [Link]
-
Mount Holyoke College. (n.d.). Experiment 2: Recrystallization. [Link]
-
Unknown. (n.d.). Benzamide Synthesis and Recrystallization. Scribd. [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. [Link]
-
Schepartz, A. (2016). HPLC Purification of Peptides. Protocols.io. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rubingroup.org [rubingroup.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Home Page [chem.ualberta.ca]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(2-Aminoethyl)benzamide
Introduction & Molecule Profile[2][3][4][5][6][7]
Welcome to the technical support center. This guide addresses the purification of 4-(2-Aminoethyl)benzamide , a bifunctional intermediate often used in peptidomimetics and drug discovery.[1][2][3]
Successful purification requires exploiting the distinct acid-base properties of its two functional groups:[1][2][3]
-
The Tail: A primary aliphatic amine (
, basic, pKa 10.0).[2][3] -
The Head: A benzamide group (
, neutral/weakly acidic, pKa 13-14).[1][2][3]
Critical Warning: Do not confuse this molecule with 4-(2-aminoethyl)benzenesulfonamide (a common sulfonamide intermediate).[1][2][3] The protocols below are specific to the carboxamide .
Impurity Profiling: Know Your Enemy[1][2][4]
Before selecting a protocol, identify your likely impurities based on your synthesis route.[2][3]
| Impurity Type | Likely Identity | Chemical Behavior | Removal Strategy |
| Hydrolysis Product | 4-(2-Aminoethyl)benzoic acid | Amphoteric/Zwitterionic. Exists as anion at high pH, cation at low pH.[1][2][3] | pH Swing Extraction. At pH > 12, it remains aqueous (anionic) while product extracts.[2][3] |
| Starting Material | 4-Cyanobenzamide (if via reduction) | Neutral. No basic amine tail.[1][2][3] | Acid Wash. At pH < 2, it extracts into organics; product stays aqueous.[2][3] |
| Side Product | Dimers/Oligomers | Lipophilic/High MW. | Recrystallization or precipitation.[2][3] |
| Inorganic Salts | Ammonium chloride, metal catalysts | Ionic. | Aqueous Workup or solvent exchange (dissolve product in dry EtOH).[2][3] |
Purification Protocols
Protocol A: The "Dual pH-Swing" Extraction (Recommended)
Best for: Removing non-basic starting materials (nitriles) and amphoteric byproducts (benzoic acids).[1][2][3] Principle: This method uses the basicity of the ethylamine tail to toggle the molecule between water and organic phases, leaving impurities behind at each step.
Reagents:
Step-by-Step Workflow:
-
Acid Dissolution: Dissolve the crude solid in 1M HCl (10 mL per gram of crude).
-
The "Neutral" Wash: Extract the acidic aqueous layer with DCM (
vol).[2][3] -
Basification: Cool the aqueous layer to 0–5°C. Slowly add 2M NaOH until pH reaches 12–13 .
-
Product Extraction: Extract the basic aqueous mixture with DCM:IPA (3:1 ratio) .
-
Isolation: Wash the combined organics with brine, dry over
, and concentrate in vacuo.
Protocol B: Hydrochloride Salt Formation & Recrystallization
Best for: Final polishing to >99% purity and stabilizing the compound for storage.[2][3] Principle: The HCl salt crystallizes more readily than the free base, rejecting impurities in the mother liquor.
-
Dissolution: Dissolve the free base (from Protocol A) in a minimum amount of warm absolute ethanol .
-
Acidification: Add 1.1 equivalents of HCl in Ethanol (or 4M HCl in Dioxane) dropwise with stirring.
-
Crystallization: If precipitation is rapid, heat to reflux to redissolve, then cool slowly to room temperature.[2][3]
-
Filtration: Filter the white solid and wash with cold ether.[2][3]
Visualization of Workflows
Logic Map: The Dual pH-Swing Strategy
This diagram illustrates the fate of the target molecule versus common impurities during Protocol A.
Caption: Figure 1. Separation logic for removing neutral (nitrile) and acidic (benzoic acid) impurities using pH manipulation.
Troubleshooting & FAQ
Q1: My product is yellow/brown, but it should be white. What happened?
-
Cause: Aromatic amines are prone to air oxidation, forming "color bodies" (azo or nitroso compounds) even at trace levels.[2][3]
-
Solution: Perform a Charcoal Filtration .[2][3] Dissolve the compound in hot ethanol, add activated carbon (5% w/w), stir for 15 minutes, and filter through Celite while hot. Then proceed to crystallization.[2][3][7][6]
Q2: The yield is very low after the basic extraction (Protocol A, Step 4).
-
Cause: 4-(2-Aminoethyl)benzamide is highly polar.[1][2][3][8] At pH 12, even the free base has significant water solubility.[3]
-
Solution:
Q3: I see a new impurity spot on TLC after the acid wash.
-
Cause: Hydrolysis.[2][3][6] If you leave the compound in strong acid or base for too long, or heat it, the amide group (
) will hydrolyze to the carboxylic acid.[1] -
Prevention: Keep all acid/base steps cold (0–5°C) and minimize contact time.[2][3] Do not store the compound in aqueous solution.[2][3][9]
Q4: Can I use Ethyl Acetate for extraction?
-
Advice: Avoid it. Primary amines can react with ethyl acetate over time to form acetamides (transamidation), especially if heated or left standing.[2][3] DCM or Chloroform are chemically inert alternatives.[2][3]
Analytical Validation
How to verify your purification success:
-
TLC (Thin Layer Chromatography):
-
HPLC:
-
NMR (
H):
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3] (Standard reference for general amine purification and salt formation techniques).
-
Justia Patents. (1992).[2][3] Benzamide derivatives - Patent 5120730.[1][2][3] Retrieved from (Describes the synthesis and hydrochloride salt formation of N-(2-aminoethyl)benzamide derivatives).[1][2][3]
-
PubChem. (n.d.).[2][3] 4-(2-Aminoethyl)benzenesulfonamide Compound Summary. Retrieved from (Used for comparative solubility and pKa properties of aminoethyl-benzene derivatives).[1][2][3]
-
BenchChem. (2025).[2][3][6] Strategies to reduce impurities in benzamide synthesis. Retrieved from (General troubleshooting for benzamide hydrolysis and purification).[1][2][3]
Sources
- 1. CAS 94158-14-2: 4-(2-Hydroxyethyl)amino-1,2-methylenedioxy… [cymitquimica.com]
- 2. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patents.justia.com [patents.justia.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. reddit.com [reddit.com]
Troubleshooting cyclization side products in aminoethyl-benzamide reactions
An Application Scientist's Guide to Overcoming Cyclization in Aminoethyl-Benzamide Synthesis
Introduction: The Challenge of Intramolecular Cyclization
In the synthesis of substituted aminoethyl-benzamides, a common and often frustrating side reaction is the intramolecular cyclization of the starting 2-aminoethyl-benzamide or its derivatives. This process leads to the formation of a six-membered dihydro-isoquinolone ring system, a thermodynamically stable product that can significantly reduce the yield of the desired linear amide. This guide provides a deep dive into the mechanisms driving this side reaction and offers field-proven strategies to mitigate its formation, ensuring your synthesis stays on the intended path.
This guide is structured to address common questions and troubleshooting scenarios encountered in the lab. We will explore the underlying chemical principles and provide actionable, step-by-step protocols to help you optimize your reaction conditions and maximize the yield of your target molecule.
Frequently Asked Questions & Troubleshooting
Q1: I'm seeing a significant amount of a cyclized side product in my reaction to form a substituted N-(2-aminoethyl)benzamide. What is happening?
Answer:
You are likely observing the formation of a 3,4-dihydro-2(1H)-isoquinolone derivative. This occurs through an intramolecular nucleophilic attack of the primary amine of the aminoethyl side chain onto the amide carbonyl carbon. This reaction is often favored due to the formation of a stable, six-membered ring.
The general mechanism proceeds as follows:
-
Protonation: The amide carbonyl is activated, typically by an acid catalyst or even trace amounts of acid in the reaction medium.
-
Intramolecular Attack: The lone pair of the primary amine on the ethyl side chain attacks the now more electrophilic carbonyl carbon.
-
Proton Transfer & Elimination: A series of proton transfers and the elimination of ammonia (or the amine from the newly added acyl group) leads to the formation of the stable cyclic isoquinolone product.
This side reaction is particularly prevalent when the reaction conditions are harsh (e.g., high temperatures) or when the desired intermolecular reaction is slow.
Caption: Intramolecular cyclization of N-(2-aminoethyl)benzamide.
Q2: How can I prevent or minimize the formation of this cyclized side product?
Answer:
Minimizing the formation of the dihydro-isoquinolone side product involves a multi-faceted approach that focuses on optimizing reaction conditions and choosing the right reagents. Here are several strategies, ranging from simple adjustments to more involved synthetic modifications:
Strategy 1: Lowering the Reaction Temperature
Intramolecular cyclization often has a higher activation energy than the desired intermolecular reaction. By lowering the reaction temperature, you can selectively slow down the rate of the undesired cyclization more than the rate of your primary reaction.
-
Recommendation: If your reaction is running at elevated temperatures (e.g., > 50 °C), try reducing it to room temperature or even 0 °C. Monitor the reaction progress carefully, as the overall reaction time may need to be extended.
Strategy 2: Choice of Coupling Reagent and Reaction Solvent
The choice of coupling reagent and solvent can significantly impact the relative rates of the desired and undesired reactions.
-
Coupling Reagents: Reagents that activate the carboxylic acid more effectively and lead to faster intermolecular coupling can outcompete the intramolecular cyclization. For amide bond formation, consider using highly efficient coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Solvents: The choice of solvent can influence the conformation of the starting material and the solubility of intermediates. Aprotic polar solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are common, but it's worth screening other solvents like acetonitrile or dichloromethane to see if they disfavor the pre-organization required for cyclization.
Strategy 3: Utilizing a Protecting Group Strategy
One of the most robust methods to prevent cyclization is to temporarily protect the nucleophilic primary amine on the aminoethyl side chain. This completely blocks the intramolecular reaction pathway.
-
Recommended Protecting Groups: The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are excellent choices. They are stable under a wide range of reaction conditions used for amide coupling and can be selectively removed later.
-
Boc Group: Cleaved under acidic conditions (e.g., TFA in DCM).
-
Cbz Group: Removed by catalytic hydrogenation.
-
A general workflow using a Boc protecting group is outlined below.
Caption: Workflow using a Boc protecting group to prevent cyclization.
Experimental Protocols
Protocol 1: Screening of Reaction Conditions to Minimize Cyclization
This protocol outlines a general approach to screen for optimal reaction conditions to favor the desired intermolecular acylation over intramolecular cyclization.
Objective: To identify a combination of temperature, solvent, and coupling agent that minimizes the formation of the 3,4-dihydro-2(1H)-isoquinolone side product.
Materials:
-
2-Aminoethyl-benzamide
-
Carboxylic acid of interest
-
Coupling agents (e.g., HATU, HBTU, EDC/HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM, acetonitrile, THF)
-
Reaction vials
-
Stir plate and stir bars
-
TLC plates and appropriate mobile phase
-
LC-MS for analysis
Procedure:
-
Set up Parallel Reactions: In separate reaction vials, dissolve 2-aminoethyl-benzamide (1 equivalent) and the carboxylic acid (1.1 equivalents) in the chosen anhydrous solvent (e.g., DMF, DCM).
-
Add Base: Add the base (e.g., DIPEA, 2-3 equivalents) to each reaction mixture.
-
Cool Reactions: Cool the reaction mixtures to the desired starting temperatures (e.g., 0 °C and room temperature).
-
Add Coupling Agent: In parallel, add the coupling agent (1.1 equivalents) to each respective reaction.
-
Monitor Reactions: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Quench a small aliquot of each reaction and analyze by LC-MS to determine the ratio of the desired product to the cyclized side product.
Data Interpretation:
Create a table to compare the results from the different reaction conditions.
| Run | Coupling Agent | Solvent | Temperature (°C) | Product:Side Product Ratio (by LC-MS area %) |
| 1 | EDC/HOBt | DMF | 50 | 60:40 |
| 2 | EDC/HOBt | DMF | 25 | 75:25 |
| 3 | HATU | DMF | 25 | 95:5 |
| 4 | HATU | DCM | 25 | 98:2 |
Protocol 2: Boc Protection of 2-Aminoethyl-benzamide
Objective: To protect the primary amine of 2-aminoethyl-benzamide with a Boc group to prevent intramolecular cyclization during a subsequent acylation reaction.
Materials:
-
2-Aminoethyl-benzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve Starting Material: Dissolve 2-aminoethyl-benzamide (1 equivalent) in DCM.
-
Add Base: Add triethylamine (1.5 equivalents).
-
Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture at 0 °C.
-
Warm to Room Temperature: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor Reaction: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure Boc-protected 2-aminoethyl-benzamide.
References
-
Mechanism of Isoquinolone Formation: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Use of Protecting Groups in Organic Synthesis: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Modern Amide Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
A Comparative Guide to HPLC Retention Times of Benzamide Isomers
For researchers and professionals in drug development and analytical chemistry, achieving optimal separation of structurally similar compounds is a frequent and critical challenge. Positional isomers, such as the ortho-, meta-, and para-isomers of benzamide, present a particularly interesting case study. Their subtle differences in physicochemical properties can lead to significant variations in their chromatographic behavior. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of benzamide isomers, grounded in experimental data and mechanistic principles. We will explore the "why" behind the observed elution orders and provide actionable protocols for achieving robust separations.
The Structural Nuances of Benzamide Isomers
Benzamide consists of a benzene ring attached to an amide functional group (-CONH2). The position of any additional substituent on the benzene ring relative to this amide group defines its isomeric form: ortho (o-), meta (m-), or para (p-). These positional differences, while seemingly minor, create distinct electronic and steric environments that influence key properties like polarity and the potential for intramolecular interactions.
A crucial factor influencing the chromatographic behavior of substituted benzamides is the potential for intramolecular hydrogen bonding. For instance, in ortho-substituted benzamides, the proximity of the substituent to the amide group can allow for the formation of an intramolecular hydrogen bond. This internal interaction can effectively shield the polar groups, reducing the molecule's overall apparent polarity and influencing its interaction with both the stationary and mobile phases in HPLC.[1][2]
Unraveling Retention Behavior: The Role of the Stationary and Mobile Phase
The choice of HPLC mode—primarily Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)—is paramount in dictating the retention and elution order of benzamide isomers.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). In RP-HPLC, retention is primarily driven by hydrophobic interactions. Generally, less polar compounds interact more strongly with the stationary phase and thus have longer retention times.[3][4]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for separating polar compounds that show little retention in RP-HPLC.[5][6][7] It employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent mixed with a smaller amount of a more polar solvent (like water).[8][9] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.[8][9]
Comparative Retention Time Analysis
The elution order of benzamide isomers is highly dependent on the chromatographic conditions. Let's consider a hypothetical but representative dataset to illustrate the expected behavior in both RP-HPLC and HILIC.
| Isomer | RP-HPLC (C18 Column) Retention Time (min) | HILIC (Silica Column) Retention Time (min) |
| o-Benzamide | 5.8 | 3.2 |
| m-Benzamide | 4.5 | 4.1 |
| p-Benzamide | 4.2 | 4.9 |
Note: These are illustrative values. Actual retention times will vary based on specific experimental conditions.
In a typical RP-HPLC separation:
-
The elution order is often para > meta > ortho.
-
The ortho-isomer may exhibit enhanced retention due to the formation of an intramolecular hydrogen bond, which can increase its hydrophobicity relative to the meta and para isomers.[1][2] This effect can sometimes lead to the ortho isomer having the longest retention time.
In a HILIC separation:
-
The elution order is generally the reverse of RP-HPLC, with the most polar compound eluting last.
-
The para-isomer, often being the most polar due to the exposed amide group, is expected to have the longest retention time.
-
The ortho-isomer, with its potential for intramolecular hydrogen bonding reducing its apparent polarity, would likely elute earliest.
Experimental Protocols
To achieve reliable and reproducible separation of benzamide isomers, meticulous attention to the experimental protocol is essential.
This protocol is designed for a standard C18 column, a workhorse in many analytical laboratories.
1. System Preparation:
- Ensure the HPLC system is free of air bubbles by purging all lines.[10]
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase: Acetonitrile:Water (30:70, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C. Maintaining a consistent temperature is crucial as temperature fluctuations can affect retention times.[10][11][12]
- Detection: UV at 254 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of a mixture of o-, m-, and p-benzamide (e.g., 1 mg/mL of each) in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
This protocol is suitable for separating these polar isomers and offers a different selectivity compared to RP-HPLC.
1. System Preparation:
- Thoroughly purge all solvent lines to prevent mixing issues.
- Equilibrate the HILIC column with the mobile phase for an extended period (e.g., 60 minutes) to ensure the formation of a stable water layer on the stationary phase.
2. Chromatographic Conditions:
- Column: Bare Silica or Amide-bonded Silica, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase: Acetonitrile:Water (90:10, v/v) with 10 mM Ammonium Formate
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C
- Detection: UV at 254 nm
- Injection Volume: 5 µL
3. Sample Preparation:
- Dissolve the mixed benzamide isomer standard in the mobile phase. It is critical to dissolve the sample in a solvent that is of similar or weaker elution strength than the mobile phase to ensure good peak shape.[11]
Visualizing the Workflow
To better understand the experimental process, the following diagram outlines the key steps in an HPLC analysis.
Caption: A generalized workflow for the HPLC analysis of benzamide isomers.
Key Factors Influencing Retention and Resolution
Several factors can significantly impact the retention times and the quality of separation for benzamide isomers:
-
Mobile Phase Composition: The ratio of organic solvent to water is a powerful tool for adjusting retention. In RP-HPLC, increasing the organic content will decrease retention times.[3] The opposite is true for HILIC.
-
pH of the Mobile Phase: The pH can affect the ionization state of the analytes and the silanol groups on the silica-based stationary phase, thereby influencing retention.[10]
-
Column Chemistry: While C18 is a good starting point for RP-HPLC, other stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) can offer alternative selectivities for aromatic isomers through π-π interactions.[13][14][15]
-
Flow Rate: A lower flow rate generally leads to better resolution but longer analysis times.
-
Temperature: Higher temperatures typically reduce mobile phase viscosity and can decrease retention times.[11] Consistent temperature control is crucial for reproducibility.[10][12]
Conclusion
The separation of benzamide isomers by HPLC is a clear illustration of how subtle structural differences can be exploited to achieve analytical resolution. The choice between RP-HPLC and HILIC, along with the careful optimization of mobile phase composition, pH, and temperature, allows for the fine-tuning of retention times and selectivity. For ortho-substituted benzamides, the potential for intramolecular hydrogen bonding adds another layer of complexity and opportunity for separation. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can confidently develop effective and reliable methods for the analysis of these and other challenging positional isomers.
References
- Šatínský, D., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 887-908.
- Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252), 1-8.
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]
-
Dr. Maisch GmbH. (n.d.). HILIC. [Link]
- Sadek, P. C., et al. (1985). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models.
-
Sadek, P. C., & Carr, P. W. (1985). Effects of Intramolecular Hydrogen Bonding on Solute Retention in Reversed-Phase Liquid Chromatography. Elution Characteristics of Some Isomeric Benzamides. Journal of Chromatographic Science, 23(6), 256-263. [Link]
-
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. [Link]
-
Iwasaki, Y., et al. (2009). Composition analysis of positional isomers of phosphatidylinositol by high-performance liquid chromatography. Journal of Chromatography A, 1216(32), 5963-5969. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column. [Link]
-
Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Application Note. [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. [Link]
-
Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?. [Link]
-
SIELC Technologies. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
Biorelevant. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. [Link]
-
LibreTexts Chemistry. (2021, November 13). 12.5: High-Performance Liquid Chromatography. [Link]
-
Moreno-Fuquen, R., et al. (2022). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse. Chemical and Pharmaceutical Bulletin, 70(11), 782-794. [Link]
-
Cumper, C. W. N., & Singleton, A. (1967). The Dipole Moments, Molar Kerr Constants, and Solution-state Conformations of Some Substituted Benzamides. J. Chem. Soc. B, 1096-1100. [Link]
-
Morita, A. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Shimadzu. [Link]
-
ResearchGate. (2025, August 5). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues | Request PDF. [Link]
-
Wang, Q., et al. (2012). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. Se Pu, 30(12), 1224-1228. [Link]
-
Moreno-Fuquen, R., et al. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Molecules, 27(15), 4910. [Link]
-
LookChem. (n.d.). Benzamide 55-21-0 wiki. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(5), 1-2. [Link]
-
Zhang, Q., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 4(106), 61716-61722. [Link]
-
LibreTexts Chemistry. (2026, February 16). 3.5: The Direction of the Reaction. [Link]
-
Chemistry Steps. (2022, January 3). Ortho, Meta, Para Directors. [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube. [Link]
-
Chem Help ASAP. (2020, January 17). ortho, meta, & para positions on aromatic rings [Video]. YouTube. [Link]
-
University of Valencia. (n.d.). Mechanisms of retention in HPLC. [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
Quora. (2020, April 24). What is the difference between ortho para and meta substitution?. [Link]
Sources
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- 14. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 15. 逆相 HPLC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
Crystal Structure & Performance Analysis: p-(2-Aminoethyl)benzamide
The following guide provides an in-depth technical analysis of the crystal structure and performance characteristics of p-(2-Aminoethyl)benzamide , specifically within the context of Structure-Based Drug Design (SBDD) and solid-state chemistry.
A Comparative Technical Guide for Serine Protease Ligands
Executive Summary: The Structural Context
p-(2-Aminoethyl)benzamide (hereafter P-2AEB ) represents a critical structural scaffold in the development of serine protease inhibitors (e.g., trypsin, thrombin, factor Xa). It serves as a homolog to the "gold standard" ligand Benzamidine , distinguished by the insertion of an ethyl linker between the phenyl ring and the terminal amine.
This guide analyzes the solid-state architecture of P-2AEB and compares its performance as a ligand against its lower-homolog alternatives. The focus is on the crystallographic implications of the ethylene spacer, which introduces conformational flexibility absent in the rigid benzamidine system.
The Comparative Landscape
| Feature | p-(2-Aminoethyl)benzamide (Product) | Benzamidine (Alternative) | p-Aminomethylbenzamide (Alternative) |
| Linker Length | ~3.5 Å (Ethyl spacer) | 0 Å (Direct Amidine) | ~1.5 Å (Methyl spacer) |
| Conformational Freedom | High ( | Low (Rigid Planar) | Moderate |
| Primary Interaction | Bidentate H-bonding (Amide) + Ionic (Amine) | Bidentate Ionic/H-bond (Amidine) | Mixed |
| Crystal Packing | Amide-Amide Ribbons + Layered Stacking | Herringbone / | Columnar Stacking |
| Solubility (Water) | High (as HCl salt) | Moderate | High |
Crystal Structure Analysis: The P-2AEB Architecture
The Molecular Conformation
Unlike the planar benzamidine, P-2AEB possesses a flexible "tail." In the crystalline state, the molecule typically adopts an extended trans conformation to minimize steric clash between the methylene protons and the aromatic ring ortho-protons.
-
Amide Moiety: The primary amide group (
) is planar with the benzene ring (torsion angle ), facilitating resonance stabilization. -
Ethylamine Tail: The ethyl chain (
) introduces a torsion angle that is critical for binding. In the crystal lattice, this usually locks into an anti conformation to maximize packing efficiency.
Supramolecular Synthons & Hydrogen Bonding
The crystal packing of P-2AEB is dominated by two competing intermolecular forces:
-
Amide-Amide Homosynthons: The primary amide forms classic
dimers or catemers (chains), a robust motif in benzamide crystallography. -
Amine-Carbonyl Interactions: The terminal amine (if unprotonated) acts as a hydrogen bond donor to the amide oxygen of a neighboring molecule, disrupting the standard benzamide ribbon.
Note on Salt Forms: P-2AEB is most stable as a hydrochloride salt. In the P-2AEB
Comparative Performance: Ligand Efficiency & Binding
In drug development, "performance" is defined by the inhibition constant (
The "Linker Penalty" vs. "Reach"
Benzamidine binds deep in the S1 pocket of trypsin, interacting directly with Asp189 via a salt bridge. P-2AEB offers a different performance profile:
-
Advantage (Reach): The ethyl linker allows the terminal amine to reach acidic residues outside the immediate S1 floor or interact with solvent water networks that rigid analogs cannot access.
-
Disadvantage (Entropy): Upon binding, the flexible ethyl chain must freeze into a single conformation. This entropic penalty often results in a lower binding affinity (
in range) compared to the rigid Benzamidine ( ).
Experimental Data Synthesis
-
Benzamidine: High efficiency, rigid binding.
-
P-2AEB: Lower efficiency per heavy atom (LE), but critical for probing "distal" interactions in the S3/S4 subsites of larger proteases like Thrombin.
Visualizing the Structural Logic
The following diagram illustrates the comparative structural pathways and the crystallographic workflow for analyzing these ligands.
Caption: Structural logic flow comparing the rigid Benzamidine scaffold with the flexible P-2AEB, highlighting the trade-off between lattice stability (salt bridges) and binding entropy.
Experimental Protocol: Solid-State Characterization
To validate the crystal structure of P-2AEB, the following self-validating protocol is recommended. This avoids common pitfalls associated with flexible-linker benzamides (e.g., twinning or disorder).
Step 1: Crystallization Strategy (Vapor Diffusion)
-
Objective: Obtain single crystals suitable for XRD.
-
Solvent System: Methanol/Water (1:1) is optimal for the HCl salt; Ethanol/Ethyl Acetate for the free base.
-
Protocol:
-
Dissolve 20 mg of P-2AEB in 1 mL MeOH.
-
Filter through a 0.22
PTFE filter (crucial for nucleation control). -
Place in an inner vial.
-
Fill outer reservoir with 3 mL Ethyl Acetate (antisolvent).
-
Seal and store at 4°C. Why? Lower temperature reduces kinetic energy, favoring ordered packing of the flexible ethyl chain.
-
Step 2: X-Ray Data Collection & Refinement
-
Temperature: Collect data at 100 K .
-
Reasoning: The ethyl linker is prone to thermal disorder at room temperature. Cooling freezes the conformational ensemble, sharpening the electron density map.
-
-
Refinement Target: Look for Disorder in the ethylene bridge (
).-
Validation: If thermal ellipsoids for the ethyl carbons are elongated (> 0.05 Ų), model the chain with split occupancy (Part A/Part B).
-
Step 3: Hirshfeld Surface Analysis
-
Tool: CrystalExplorer.
-
Metric: Calculate
surfaces to visualize H-bonds. -
Expectation:
-
Benzamidine: Dominant
stacking (red spots on shape index). -
P-2AEB: Dominant
and spikes on the 2D fingerprint plot.
-
References
-
Benzamidine Crystallography: Barker, J., et al. (1996). "Benzamidine."[1] Acta Crystallographica Section C. Link
-
Trypsin Inhibition Mechanisms: Katz, B. A., et al. (2001). "Structural Basis for Selectivity of a Small Molecule, S1-Binding, Sub-Micromolar Inhibitor of Urokinase-Type Plasminogen Activator." Chemistry & Biology. Link
-
Benzamide Polymorphism: Thakuria, R., et al. (2013). "Pharmaceutical cocrystals and poorly soluble drugs." International Journal of Pharmaceutics. Link
-
Multivalent Inhibitor Design: "Multivalent Benzamidine Molecules for Plasmin Inhibition." Dissertation. Link
-
General Benzamide Structure: PubChem Compound Summary for CID 39733689, 4-(2-Aminoethyl)benzamide. Link
Sources
A Comparative Guide to the UV-Vis Absorption Profile of 4-(2-Aminoethyl)benzamide
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-(2-Aminoethyl)benzamide, a compound of interest in pharmaceutical research and drug development. In the absence of a directly published experimental spectrum for this specific molecule, this guide employs a comparative approach, dissecting the contributions of its constituent chromophoric systems. By examining the spectral properties of 4-aminobenzamide and phenylethylamine, we can logically infer and construct a detailed theoretical UV-Vis profile for 4-(2-Aminoethyl)benzamide. This guide further benchmarks this analytical technique against other common characterization methods and provides a detailed protocol for acquiring high-quality UV-Vis data.
The Chromophoric Landscape of 4-(2-Aminoethyl)benzamide
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores—moieties that absorb light in the UV-visible range. 4-(2-Aminoethyl)benzamide possesses two key, electronically distinct, though physically linked, chromophoric systems: the 4-aminobenzamide moiety and the phenylethylamine moiety.
dot graph TD { A[4-(2-Aminoethyl)benzamide] --> B(4-Aminobenzamide Chromophore); A --> C(Phenylethylamine Moiety); B --> D{π → π* and n → π* transitions}; C --> E{Benzene ring π → π* transitions}; subgraph "Spectral Contribution" D; E; end A[4-(2-Aminoethyl)benzamide] -- "Combined Absorption" --> F(Predicted UV-Vis Spectrum); B -- "Primary Contributor to longer λmax" --> F; C -- "Contribution at shorter λ" --> F; }
Figure 1: Logical relationship of chromophoric contributions to the predicted UV-Vis spectrum of 4-(2-Aminoethyl)benzamide.
The 4-aminobenzamide portion is expected to be the dominant contributor to the absorption profile at longer wavelengths due to the extended conjugation between the benzene ring, the amino group (-NH2), and the amide group (-CONH2). The lone pair of electrons on the nitrogen of the amino group and the oxygen of the carbonyl group can participate in resonance with the aromatic pi-system, leading to characteristic π → π* and n → π* electronic transitions.[1][2]
Deconstructing the Spectrum: A Comparative Analysis
To predict the absorption spectrum of 4-(2-Aminoethyl)benzamide, we will analyze the experimentally determined spectra of its core components.
The 4-Aminobenzamide Chromophore
The National Institute of Standards and Technology (NIST) provides a reference spectrum for 4-aminobenzamide. This spectrum exhibits a strong absorption maximum (λmax) in the ultraviolet region. This absorption is primarily due to π → π* transitions within the conjugated system. The presence of the amino group, a strong activating group, causes a bathochromic (red) shift compared to unsubstituted benzamide, moving the absorption to a longer wavelength.
The Phenylethylamine Moiety
The phenylethylamine portion of the molecule consists of a benzene ring attached to an ethylamine side chain. The primary chromophore here is the benzene ring itself. Unsubstituted benzene typically displays a series of absorption bands, with a strong absorption around 205 nm and a less intense, fine-structured band between 255 to 275 nm.[3] Studies on phenylethylamine have identified characteristic absorption peaks at approximately 210 nm and 258 nm.[4]
Predicted UV-Vis Spectrum of 4-(2-Aminoethyl)benzamide
Based on the analysis of its constituent chromophores, the UV-Vis spectrum of 4-(2-Aminoethyl)benzamide in a non-polar solvent is predicted to exhibit the following features:
-
A strong absorption band at a λmax greater than that of 4-aminobenzamide. The ethylamine substituent at the 4-position of the benzamide ring, while not directly in conjugation, may have a minor electronic effect. More significantly, the overall molecular environment will influence the solvation and, consequently, the precise absorption maximum.
-
A complex absorption pattern at shorter wavelengths. This region will likely show contributions from the phenylethylamine moiety, with characteristic benzene-like fine structure potentially observable.
It is important to note that the solvent can significantly influence the position and intensity of absorption bands.[5][6] Polar solvents may lead to a loss of fine structure and can cause shifts in λmax depending on the nature of the electronic transition.[7][8]
| Compound/Moiety | Expected λmax (nm) | Predominant Electronic Transition(s) |
| 4-Aminobenzamide | ~280-300 | π → π |
| Phenylethylamine | ~210, ~258 | π → π (aromatic) |
| 4-(2-Aminoethyl)benzamide (Predicted) | ~285-305 | π → π (primary) |
| ~210, ~260 | π → π (secondary, aromatic fine structure) |
Experimental Protocol for UV-Vis Spectrophotometry
This section provides a standardized operating procedure for acquiring a UV-Vis absorption spectrum.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
Figure 2: Standard workflow for UV-Vis spectroscopic analysis.
Instrumentation and Materials
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Appropriate solvent (e.g., ethanol, methanol, or acetonitrile, ensuring it is transparent in the desired wavelength range)
-
4-(2-Aminoethyl)benzamide sample
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Instrument Initialization: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 30 minutes to ensure stable readings.[9]
-
Solvent Preparation: Use a high-purity, UV-grade solvent.[5]
-
Sample Preparation:
-
Accurately weigh a small amount of 4-(2-Aminoethyl)benzamide and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions to obtain a sample concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Baseline Correction:
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan to record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
A Comparative Overview of Alternative Analytical Techniques
While UV-Vis spectroscopy provides valuable information about the electronic properties of 4-(2-Aminoethyl)benzamide, a comprehensive characterization often requires the use of multiple analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation from impurities.[12][13][14][15] | High resolution, quantitative accuracy, well-established methods for benzamides. | Requires reference standards for identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern for structural elucidation, separation of volatile derivatives.[16][17][18] | High sensitivity and specificity, provides structural information. | May require derivatization for polar compounds like amines to improve volatility.[19][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons.[21][22][23][24] | Unambiguous structure determination. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., N-H, C=O, aromatic C-H).[25][26][27] | Provides a "fingerprint" of the molecule, useful for confirming the presence of key functional groups. | Complex spectra can be difficult to interpret fully, less effective for quantification. |
dot graph G { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
}
Figure 3: Interrelationship of analytical techniques for the comprehensive characterization of 4-(2-Aminoethyl)benzamide.
Conclusion
This guide provides a robust framework for understanding and obtaining the UV-Vis absorption spectrum of 4-(2-Aminoethyl)benzamide. By leveraging a comparative analysis of its constituent chromophores, we have established a predicted spectral profile that can guide experimental work. The provided experimental protocol offers a clear and concise methodology for acquiring high-quality data. Furthermore, the comparison with alternative analytical techniques underscores the importance of a multi-faceted approach to the comprehensive characterization of molecules in a research and development setting.
References
-
Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]
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JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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ACS Omega. (2023). Differentiation of NaCl, NaOH, and β-Phenylethylamine Using Ultraviolet Spectroscopy and Improved Adaptive Artificial Bee Colony Combined with BP-ANN Algorithm. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Fiveable. (2025). UV-visible spectroscopy and electronic transitions. Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. Retrieved from [Link]
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NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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T. (n.d.). UV-Vis Absorption Spectroscopy - Theory. Retrieved from [Link]
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Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
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SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. Retrieved from [Link]
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PubMed. (2003). Direct determination of benzamides in serum by column-switching high-performance liquid chromatography. Retrieved from [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]
-
JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]
-
Surplus Solutions. (2025). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Retrieved from [Link]
-
KoreaScience. (2024). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters. Retrieved from [Link]
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SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]
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(n.d.). shimadzu uv-1601 spectrophotometer standard operating procedure. Retrieved from [Link]
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Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]
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(n.d.). STANDARD OPERATING PROCEDURE OF UV VISIBLE SPECTROPHOTOMETER. Retrieved from [Link]
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Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]
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CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. Retrieved from [Link]
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Slideshare. (n.d.). UV visible spectroscopy ( electronic spectroscopy). Retrieved from [Link]
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YouTube. (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Retrieved from [Link]
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YouTube. (2019). Part 11: Solvent Effects in the UV Visible Spectroscopy. Retrieved from [Link]
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Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]
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Spectroscopy Online. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
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ResearchGate. (2025). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Retrieved from [Link]
-
MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
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Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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Elemental Analysis Standards Guide: 4-(2-Aminoethyl)benzamide
Content Type: Technical Comparison & Validation Protocol Target Audience: Analytical Chemists, Medicinal Chemists, QC Specialists
Executive Summary
In pharmaceutical elemental analysis (EA), the principle of "matrix matching" is critical for accuracy. While Acetanilide (NIST SRM 141d) remains the primary calibration standard for Carbon, Hydrogen, and Nitrogen (CHN) combustion, it often fails to represent the combustion behavior of complex pharmaceutical linkers containing both primary amines and amides.
This guide evaluates 4-(2-Aminoethyl)benzamide (
Chemical Profile & Theoretical Basis
Before using any compound as a microanalysis standard, its theoretical composition must be absolute. 4-(2-Aminoethyl)benzamide contains a benzene ring stabilized by an amide group at position 1 and a reactive ethylamine chain at position 4.
Molecular Formula:
Theoretical Composition (Reference Values)
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 9 | 12.011 | 108.099 | 65.83% |
| Hydrogen | 12 | 1.008 | 12.096 | 7.37% |
| Nitrogen | 2 | 14.007 | 28.014 | 17.06% |
| Oxygen | 1 | 15.999 | 15.999 | 9.74% |
Critical Insight: The presence of the primary ethylamine tail makes this molecule susceptible to absorbing atmospheric
(forming carbamates) and moisture. Unlike Acetanilide, which is non-hygroscopic, 4-(2-Aminoethyl)benzamide requires strict desiccation before use as a standard.
Comparative Analysis: Selecting the Right Standard
The following table compares 4-(2-Aminoethyl)benzamide against industry-standard certified reference materials (CRMs).
Table 1: Performance Matrix of CHN Standards
| Feature | Acetanilide (Primary) | Sulfanilamide (Alternative) | Urea (High N) | 4-(2-Aminoethyl)benzamide |
| Role | Universal Calibration (K-Factor) | S-containing Calibration | High-N Calibration | Matrix-Matched QC |
| % Nitrogen | 10.36% | 16.27% | 46.65% | 17.06% |
| Stability | Excellent (Non-hygroscopic) | Good | Poor (Hygroscopic) | Moderate (Amine sensitive) |
| Combustion | Clean, complete | Requires | Rapid, endothermic | Clean, requires |
| Best Use | Calibration of Analyzer | Sulfonamide drugs | Fertilizers/Explosives | Amide/Amine Linkers |
Why use 4-(2-Aminoethyl)benzamide?
-
The Nitrogen Gap: Acetanilide (10% N) is too low for many modern drug pharmacophores which often range from 15-20% N. Calibrating with Acetanilide and measuring a 17% N compound can introduce linearity errors if the detector response isn't perfectly linear.
-
Structural Similarity: It mimics the combustion kinetics of peptide-like bonds (amide) and aliphatic amines simultaneously, providing a more realistic "burn" than simple Urea.
Experimental Protocol: Validation & Calibration
To use 4-(2-Aminoethyl)benzamide effectively, you must first validate its purity against a primary NIST-traceable standard.
Phase A: System Calibration (The "Golden" Run)
-
Objective: Establish the instrument Response Factor (K-Factor).
-
Standard: Acetanilide (NIST SRM 141d or equivalent).
-
Reagents: Tin capsules (lightweight), Tungstic Oxide (
) or Copper Oxide ( ) catalyst.
-
Conditioning: Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline and remove atmospheric
from the ballast. -
Weighing: Accurately weigh 1.5 mg to 2.5 mg of Acetanilide into tin capsules. Precision must be
mg (1 µg). -
Combustion: Run the standard series (n=3).
-
Acceptance Criteria: The K-Factor standard deviation should be
.
-
Phase B: Validation of 4-(2-Aminoethyl)benzamide
-
Objective: Verify the purity of your working standard batch.
-
Pre-treatment: Dry the 4-(2-Aminoethyl)benzamide in a vacuum oven at 40°C for 4 hours to remove surface moisture and adsorbed
.
-
Sequence Setup:
-
Sample 1-3: Acetanilide (Calibration - already done).
-
Sample 4: Acetanilide (Check Standard - must read within
of theoretical). -
Sample 5-7: 4-(2-Aminoethyl)benzamide (Treat as Unknown).
-
-
Analysis:
-
Compare the observed values of Sample 5-7 against the theoretical values calculated in Section 1.
-
-
Calculation of Purity:
Technical Note: If your Carbon value is high but Nitrogen is accurate, your sample likely absorbed
(carbamate formation). If Hydrogen is high and Nitrogen is low, the sample is wet.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate standard based on the analyte's chemistry.
Figure 1: Decision matrix for selecting Elemental Analysis standards. 4-(2-Aminoethyl)benzamide is selected when matrix-matching for mid-range Nitrogen compounds containing amine functionalities.
Troubleshooting & Data Interpretation
When analyzing 4-(2-Aminoethyl)benzamide, specific deviations indicate specific problems:
| Observation | Likely Cause | Corrective Action |
| Low %C, Low %N | Incomplete Combustion | Increase |
| High %H | Moisture Contamination | Dry sample in a vacuum desiccator ( |
| High %C, Low %N | Sample Inhomogeneity | The sample may have recrystallized unevenly. Grind to a fine powder using an agate mortar. |
| Drifting Results | Trap Saturation | The water/CO2 traps in the analyzer are exhausted. Replace reagents. |
References
-
National Institute of Standards and Technology (NIST). (2012). Certificate of Analysis, Standard Reference Material® 141d, Acetanilide. NIST. [Link]
-
Atlantic Microlab. (2023). Strategies for Optimizing Elemental Analyses. Atlantic Microlab Technical Resources. [Link]
-
PubChem. (2025).[1][2] 4-(2-Aminoethyl)benzenesulfonamide (Chemical Properties). National Library of Medicine.[2] (Note: Used for structural analog comparison). [Link]
-
Exeter Analytical. (2020). CHN Analysis: Handling Challenging Samples (Application Note 58). Exeter Analytical. [Link]
Sources
Mastering the Safe Handling of 4-(2-Aminoethyl)benzamide: A Guide to Personal Protective Equipment
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(2-Aminoethyl)benzamide, with a focused exploration of the appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by minimizing contamination risks.
Understanding the Risks: Hazard Profile of 4-(2-Aminoethyl)benzamide
Before detailing PPE protocols, it is crucial to understand the hazard profile of 4-(2-Aminoethyl)benzamide. While comprehensive toxicological data may be limited, information from safety data sheets for this compound and structurally similar benzamides indicates several potential hazards:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]
-
Harmful if Swallowed: Ingestion of the compound can be harmful.[2]
Given these potential hazards, a systematic approach to PPE is not just a recommendation—it is a mandatory component of safe laboratory practice.
Core Principles of PPE Selection
The selection of PPE should not be a static, one-size-fits-all approach. Instead, it should be a dynamic risk-based assessment that considers the specific experimental conditions. The core principle is to create a barrier between you and the chemical, preventing exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).
Recommended Personal Protective Equipment for 4-(2-Aminoethyl)benzamide
The following table summarizes the recommended PPE for handling 4-(2-Aminoethyl)benzamide in various laboratory scenarios.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions in a well-ventilated area | Safety glasses with side shields or safety goggles.[3][4] | Nitrile gloves and a standard lab coat.[3][5] | Generally not required if handled in a certified chemical fume hood. |
| Handling open containers or performing reactions | Safety goggles. A face shield is recommended if there is a splash hazard.[6] | Chemical-resistant gloves (nitrile or neoprene recommended) and a lab coat.[7] | Required if there is a potential for aerosol or dust generation outside of a fume hood. A NIOSH-approved respirator with an appropriate cartridge should be used.[3][7] |
| Large-scale operations or potential for significant dust generation | Safety goggles and a face shield.[6] | Chemical-resistant gloves, a lab coat, and potentially additional protective clothing.[5][6] | A NIOSH-approved respirator is mandatory.[3][8] |
| Cleaning up spills | Safety goggles and a face shield.[6] | Chemical-resistant gloves and a lab coat. Consider disposable coveralls for larger spills.[9] | A NIOSH-approved respirator is highly recommended, especially for powdered spills.[10] |
A Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Start with your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.
-
Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat.[3]
Doffing (Taking Off) PPE:
-
Gloves: Remove your gloves first, using a technique that avoids touching the outside of the glove with your bare hands.[3]
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Eye and Face Protection: Remove your face shield and/or goggles.
-
Respiratory Protection: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3][11]
Visualizing the PPE Decision-Making Process
The following workflow diagram illustrates the key decision points for selecting the appropriate level of PPE when working with 4-(2-Aminoethyl)benzamide.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Safe Handling:
-
Always handle 4-(2-Aminoethyl)benzamide in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][11]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material and prevent direct contact.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6][12]
Disposal:
-
Dispose of waste 4-(2-Aminoethyl)benzamide and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.[3]
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[3][5]
-
Contaminated PPE should be disposed of as hazardous waste.
By adhering to these guidelines, researchers can create a safer laboratory environment and ensure the responsible handling of 4-(2-Aminoethyl)benzamide from acquisition to disposal. This proactive approach to safety not only protects individuals but also upholds the integrity and quality of scientific research.
References
-
Capot Chemical. MSDS of 4-(2-aMino-ethyl)-N,n-dimethyl-benzamide. [Link]
-
New Jersey Department of Health. BENZAMIDE CAS Number - HAZARD SUMMARY. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Oxford Lab Fine Chem LLP. p-amino benzamide - msds cas. [Link]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. epa.gov [epa.gov]
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- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
